N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H76ClN5O9S |
|---|---|
Molecular Weight |
982.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
InChI Key |
OQTIUMQNPRXRAE-PFKHUKGJSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the bifunctional labeling reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It details the molecular structure, physicochemical properties, and a representative experimental protocol for its application in fluorescence-based detection assays.
Core Structure and Functional Components
This compound is a specialized chemical probe designed for high-affinity targeting and sensitive fluorescent detection. Its structure is a covalent assembly of three key functional moieties:
-
Biotin Moiety: A biotin molecule is attached via a polyethylene glycol (PEG) linker. Biotin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins (K_D ~ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1] This interaction is the basis for its use in a wide array of affinity-based biological assays.
-
Cyanine 5 (Cy5) Fluorophore: A far-red fluorescent dye that serves as the reporter element. Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm.[2][3][4] Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[5]
-
Polyethylene Glycol (PEG) Spacers: The molecule incorporates two distinct PEG linkers: a PEG3 chain connecting the biotin to the Cy5 core and a methoxy-terminated PEG4 chain (m-PEG4) on the opposite side. These hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible arm that minimizes steric hindrance, ensuring that both the biotin and Cy5 moieties can interact effectively with their respective targets.[2][6][7]
The combination of these components makes this compound an ideal reagent for assays where a biological target is first labeled with streptavidin (or avidin) and subsequently detected through the high-affinity binding of the biotin-Cy5 conjugate.[8][9]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized below. These values are critical for designing and executing experiments, including calculating concentrations and configuring fluorescence imaging equipment.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [2][10] |
| Molecular Weight | ~982.72 g/mol | [2][8][10] |
| Excitation Maximum (λex) | ~649 nm | [2][3][4] |
| Emission Maximum (λem) | ~667 nm | [2][3][4] |
| Solubility | Soluble in water, DMSO, DMF | [2][6] |
| Storage Conditions | Store at -20°C, protect from light, desiccate | [5] |
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a detailed methodology for using this compound to detect a target protein in fixed cells via indirect immunofluorescence. This workflow assumes the use of a primary antibody followed by a streptavidin-conjugated secondary antibody.
Principle:
-
A primary antibody binds specifically to the target antigen within the cell.
-
A secondary antibody, which is conjugated to streptavidin, binds to the primary antibody.
-
This compound is added and binds with high affinity to the streptavidin on the secondary antibody.
-
The location of the target antigen is visualized by detecting the Cy5 fluorescence signal.
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary antibody specific to the target antigen
-
Streptavidin-conjugated secondary antibody
-
Detection Reagent: 1 mM stock solution of this compound in DMSO.
-
Working Detection Solution: Dilute the stock solution to a final concentration of 1-5 µM in Blocking Buffer.
-
Antifade mounting medium with DAPI (for nuclear counterstain).
Procedure:
-
Rehydration and Permeabilization:
-
Wash fixed cells three times for 5 minutes each with PBS to rehydrate.
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Remove the Blocking Buffer from the cells and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.
-
-
Streptavidin-Conjugated Secondary Antibody Incubation:
-
Dilute the streptavidin-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted antibody to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS in the dark.
-
-
Biotin-Cy5 Detection:
-
Apply the Working Detection Solution (1-5 µM this compound) to the cells.
-
Incubate for 20-30 minutes at room temperature in the dark.[11]
-
-
Final Washes:
-
Wash the cells three times for 5 minutes each with PBS in the dark to remove unbound Biotin-Cy5 reagent.[11]
-
Perform a final quick rinse with deionized water to remove salt crystals.
-
-
Mounting and Imaging:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides in the dark at 4°C.[11]
-
Image using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in the application of this reagent.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 7. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 8. This compound [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. cambio.co.uk [cambio.co.uk]
An In-depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule meticulously engineered for a range of applications in biological research and drug development. This molecule integrates three key functional components: a highly fluorescent cyanine 5 (Cy5) dye, a high-affinity biotin moiety, and two polyethylene glycol (PEG) linkers of varying lengths (PEG4 and PEG3). This strategic combination of components provides a powerful tool for fluorescent labeling, detection, and enrichment of biological targets. This technical guide will provide a comprehensive overview of its core mechanism of action, present key quantitative data, and detail experimental protocols for its application.
Core Components and Their Functions
The functionality of this compound arises from the distinct properties of its constituent parts:
-
Cy5 (Cyanine 5): A far-red fluorescent dye known for its high fluorescence intensity and photostability.[1] Its excitation and emission in the far-red spectrum minimize autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging and detection assays.[1][2]
-
Biotin: A small vitamin that exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for capturing and isolating biotinylated molecules.
-
PEG Linkers (PEG4 and PEG3): These flexible, hydrophilic polyethylene glycol chains act as spacers. They serve to increase the aqueous solubility of the molecule and reduce steric hindrance between the functional ends (biotin and Cy5) and their respective binding partners.[3] This spacing is crucial for maintaining the functionality of both the biotin and the Cy5 dye.
Quantitative Data Summary
The performance of this compound in various applications is underpinned by the specific photophysical and binding properties of its components. The following tables summarize key quantitative data.
Table 1: Photophysical Properties of Cy5
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~649 nm | [4][5] |
| Maximum Emission Wavelength | ~667 nm | [4][5] |
| Molar Extinction Coefficient | ~209,000 - 270,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield | ~0.3 | [6][7] |
Table 2: Binding Affinity of the Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [8][9] |
| Association Rate Constant (kon) | ~1.3 x 10⁷ M⁻¹s⁻¹ | [10] |
| Dissociation Rate Constant (koff) | Varies with conditions | [10] |
Mechanism of Action
The primary mechanism of action of this compound is to act as a molecular bridge, linking a fluorescent reporter (Cy5) to a biotinylated target. This functionality can be harnessed in several ways:
Fluorescent Probe for Detection and Quantification
In this mode, the molecule is used to detect and quantify biotin-binding sites, primarily on streptavidin or avidin constructs. The biotin end of the molecule binds with high affinity to the streptavidin, and the Cy5 dye provides a strong, stable fluorescent signal that can be measured.
Component of a PROTAC (Proteolysis-Targeting Chimera)
This compound can be used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] In this context, the biotinylated end of a PROTAC can be used for purification or detection using streptavidin-coated beads or surfaces, while the Cy5 provides a fluorescent tag for tracking the molecule.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound or similar biotin-PEG-Cy5 conjugates are utilized.
Streptavidin-Biotin Pulldown Assay
This protocol outlines the use of a biotinylated probe to isolate a target protein, which can then be detected using a fluorescently labeled streptavidin, such as one conjugated to Cy5.
Materials:
-
Biotinylated bait (e.g., antibody, protein, or nucleic acid)
-
Cell lysate containing the target protein
-
Streptavidin-coated magnetic beads
-
This compound (for detection of streptavidin binding sites, if needed)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., high salt, low pH, or containing free biotin)
Procedure:
-
Bead Preparation: Resuspend streptavidin magnetic beads and transfer the desired volume to a microfuge tube.[13] Place the tube on a magnetic rack to pellet the beads, and remove the storage buffer.[13] Equilibrate the beads by washing them three times with Binding/Wash Buffer.[13]
-
Binding of Biotinylated Bait: Add the biotinylated bait to the equilibrated beads and incubate for at least 30 minutes at room temperature with gentle mixing.[13]
-
Pulldown: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with cold Binding/Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, or mass spectrometry.
Fluorescence Microscopy with Cy5-Streptavidin
This protocol describes the detection of biotinylated targets in fixed cells or tissues using a Cy5-labeled streptavidin.
Materials:
-
Fixed cells or tissue sections on a slide
-
Biotinylated probe (e.g., primary antibody)
-
Streptavidin-Cy5 conjugate
-
Detergent Wash Solution (e.g., 4X SSC with 0.05% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Probe Hybridization/Incubation: Incubate the slide with the biotinylated probe according to the manufacturer's recommendations.[2]
-
Washing: Wash the slide three times for 4 minutes each in Detergent Wash Solution to remove the unbound probe.[14]
-
Streptavidin-Cy5 Incubation: Apply the Streptavidin-Cy5 solution to the slide and incubate in a humidified chamber for 15-20 minutes at 37°C.[14]
-
Final Washes: Wash the slide three times for 4 minutes each in Detergent Wash Solution.[14]
-
Mounting: Drain the slide and mount with a coverslip using mounting medium containing DAPI.[14]
-
Imaging: Visualize the slide using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.[14]
Flow Cytometry using a Biotinylated Probe and Cy5-Streptavidin
This protocol details the labeling of cell surface markers for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate
-
Flow Cytometry Staining Buffer (e.g., PBS + 0.5% BSA)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
Primary Antibody Staining: Incubate the cells with the biotinylated primary antibody for 30 minutes at 4°C.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Secondary Staining: Incubate the cells with the Streptavidin-Cy5 conjugate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze using a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.
Conclusion
This compound is a powerful and versatile chemical probe for a multitude of biological applications. Its well-defined structure, combining a high-affinity biotin tag, a bright and photostable Cy5 fluorophore, and flexible PEG linkers, enables researchers to perform sensitive and specific detection, quantification, and isolation of target molecules. The detailed mechanisms and protocols provided in this guide offer a solid foundation for the successful application of this and similar reagents in research and drug development.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 12. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. cambio.co.uk [cambio.co.uk]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectral properties of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule integrates the far-red fluorescent dye Cy5 with a biotin moiety for specific targeting and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. Understanding its spectral characteristics is paramount for its effective application in various research and drug development contexts, including immunoassays, fluorescence microscopy, and flow cytometry.
Core Spectral Properties
The foundational fluorescent component of this molecule is Cyanine5 (Cy5), a member of the cyanine dye family. The conjugation of PEG and biotin moieties does not significantly alter the characteristic spectral profile of the Cy5 core, though minor shifts can be observed depending on the solvent environment. The key spectral data for this compound and related Cy5-biotin conjugates are summarized below.
Quantitative Spectral Data
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 646 - 651 nm | The peak wavelength for absorbing photons. |
| Emission Maximum (λem) | 662 - 671 nm | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.27 - 0.28 | The efficiency of converting absorbed photons into emitted fluorescent photons. |
| Recommended Excitation Laser | 633 nm, 635 nm, or 640 nm | Common laser lines that provide efficient excitation. |
| Recommended Emission Filter | 660/20 nm or similar | A bandpass filter centered around the emission peak to isolate the fluorescence signal. |
Experimental Protocols
Accurate determination of the spectral characteristics of this compound is critical for reproducible and quantitative experimental design. Below are detailed methodologies for key spectral measurements.
Measurement of Excitation and Emission Spectra
Objective: To determine the precise wavelengths of maximum absorbance (excitation) and fluorescence emission.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock, create a dilute solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum (~650 nm) to minimize inner filter effects.
-
Absorbance Spectrum (Excitation Proxy):
-
Use the prepared dilute solution.
-
Zero the UV-Vis spectrophotometer with the solvent blank.
-
Scan the absorbance of the sample from approximately 550 nm to 750 nm.
-
The wavelength of maximum absorbance (λmax) corresponds to the excitation peak.
-
-
Emission Spectrum:
-
Transfer the same dilute solution to a quartz cuvette for the spectrofluorometer.
-
Set the excitation wavelength of the spectrofluorometer to the determined absorbance maximum (λmax).
-
Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 800 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[1]
-
-
Excitation Spectrum:
-
Set the emission monochromator of the spectrofluorometer to the determined emission maximum (λem).
-
Scan the excitation wavelengths across a range (e.g., 550 nm to 700 nm).
-
The resulting spectrum should closely resemble the absorbance spectrum and confirms the optimal excitation wavelength.
-
Visualizing Spectral Relationships
The relationship between the excitation and emission spectra is a fundamental characteristic of a fluorophore, defined by the Stokes Shift.
Caption: Relationship between excitation, emission, and Stokes Shift.
Experimental Workflow for Spectral Characterization
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for determining spectral properties.
References
An In-depth Technical Guide to the Aqueous Solubility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in aqueous buffers. This complex molecule, which incorporates a PEGylated linker, a biotin moiety, and a Cy5 fluorescent dye, is designed for high performance in biological applications where aqueous solubility is paramount.
Core Concepts of Solubility
The solubility of this compound is governed by the interplay of its constituent components:
-
Polyethylene Glycol (PEG) Linkers (PEG4 and PEG3): The inclusion of hydrophilic PEG chains is a key design feature that significantly enhances the water solubility of the entire molecule.[1][2][3][4] These flexible linkers disrupt intermolecular aggregation and present a hydrophilic interface to the solvent.
-
Cyanine 5 (Cy5) Dye: The core Cy5 dye structure is hydrophobic and typically exhibits poor solubility in aqueous solutions.[1] To counteract this, Cy5 derivatives are often sulfonated, which dramatically increases their water solubility.[5] While the specific sulfonation state of the Cy5 in this compound is not always detailed in product literature, the presence of PEG linkers helps to mitigate the inherent hydrophobicity of the dye. For non-sulfonated cyanine dyes, an organic co-solvent such as DMSO or DMF is often required for initial solubilization.[6]
-
Biotin: Biotin itself has limited water solubility but is generally used at concentrations where this is not a limiting factor.
The combination of these elements results in a molecule that is generally described as water-soluble, suitable for direct use in most biological buffers.[6][7]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published. However, based on data for structurally similar compounds and manufacturer recommendations, the following qualitative and estimated quantitative information can be provided.
| Solvent/Buffer | Solubility | Remarks |
| Deionized Water | High | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] For a similar "Cy5 biotin conjugate," concentrations of at least 10 mM are achievable.[8] |
| Phosphate-Buffered Saline (PBS) | High | Generally soluble in PBS and other common physiological buffers. The fluorescence of Cy5 is pH-independent from pH 4 to 10.[8][9] |
| Tris Buffer | High | Expected to be readily soluble. Avoid Tris buffers if the molecule contains an NHS ester, as the primary amines in Tris will compete with the labeling reaction. |
| HEPES Buffer | High | Expected to be readily soluble. |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a solvent for initial reconstitution to create high-concentration stock solutions.[6][7] |
| Dimethylformamide (DMF) | High | An alternative organic solvent for creating stock solutions.[6] |
Experimental Protocols
1. Protocol for Reconstitution of Lyophilized Powder
This protocol provides a general procedure for the reconstitution of lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
High-purity, anhydrous DMSO or DMF
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to equilibré to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial in a microcentrifuge to ensure that all the powder is collected at the bottom of the vial.
-
Initial Solubilization (Organic Solvent):
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
-
Aqueous Dilution:
-
Further dilute the DMSO stock solution into your desired aqueous buffer to the final working concentration.
-
Ensure the final concentration of DMSO is low (typically <1%) to avoid any detrimental effects on biological systems.
-
-
Storage:
-
Store the stock solution in DMSO at -20°C, protected from light.
-
Aqueous solutions are less stable and should be prepared fresh for each experiment.
-
2. Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) for at least 2 hours to allow it to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
-
Measurement of Absorbance:
-
Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of Cy5 (approximately 649 nm) using a spectrophotometer. Dilute the supernatant with the buffer if the absorbance is outside the linear range of the instrument.
-
-
Calculation of Solubility:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved compound.
-
A = Absorbance
-
ε = Molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (Molarity)
-
-
The calculated concentration represents the solubility of the compound in that specific buffer and temperature.
-
Visualizations
Caption: Workflow for preparing and validating the solubility of the probe.
This guide summarizes the key considerations for the solubility of this compound. Due to the PEGylation, this molecule is designed for excellent performance in aqueous environments, simplifying experimental workflows for researchers in drug development and other scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. CY5-PEG-NH2, CY5-PEG-Amine - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocs.net [nanocs.net]
- 7. nanocs.net [nanocs.net]
- 8. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 9. Cy5 PEG acid, Cy5-PEG-COOH [nanocs.net]
The Strategic Role of PEG Linkers in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and targeted therapeutics, the thoughtful design of linker molecules is paramount to the success of complex molecular constructs. This technical guide delves into the critical roles of the polyethylene glycol (PEG) linkers, specifically the PEG4 and PEG3 moieties, within the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 molecule. This versatile reagent, which combines a biotin handle for affinity applications and a Cy5 fluorophore for detection, is instrumental in various research and drug development applications, including its use as a component in Proteolysis Targeting Chimeras (PROTACs).
Core Functions of the PEG4 and PEG3 Linkers
The this compound molecule incorporates two distinct discrete PEG (dPEG®) linkers, each contributing specific properties that enhance the overall functionality of the conjugate. Discrete PEGs are advantageous over polydisperse PEGs as they offer a defined molecular weight and structure, ensuring batch-to-batch consistency.[1]
The biotin-PEG3 linker spatially separates the biotin moiety from the Cy5 fluorophore. This separation is crucial for minimizing steric hindrance and allowing for efficient binding of biotin to its high-affinity binding partners, streptavidin or avidin.[2] The flexibility of the PEG3 linker ensures that the biotin can orient itself optimally within the binding pocket of streptavidin.
The m-PEG4 linker provides a hydrophilic spacer that connects to the Cy5 dye. This PEG chain plays a multifaceted role in the molecule's performance.
Physicochemical and Functional Impact of PEG Linkers
The incorporation of PEG linkers confers several beneficial properties to the this compound molecule, which are summarized in the table below.
| Property | Role of PEG3 Linker | Role of PEG4 Linker | Combined Effect |
| Hydrophilicity & Solubility | Increases the aqueous solubility of the biotin end. | Significantly enhances the overall water solubility of the hydrophobic Cy5 dye and the entire construct.[3][4] | Prevents aggregation and improves handling in aqueous buffers.[5] |
| Flexibility & Steric Hindrance | Provides rotational freedom for the biotin moiety, reducing steric hindrance for streptavidin binding.[2] | Offers flexibility to the Cy5 fluorophore, which can be beneficial in certain applications. | Optimizes the spatial orientation of both the biotin and Cy5, allowing for their independent and efficient functioning. |
| Biocompatibility & Immunogenicity | Contributes to the overall biocompatibility of the molecule. | The PEG chain can create a hydration shell that may reduce non-specific binding and potential immunogenicity. | Enhances the in-vivo and in-vitro performance by minimizing off-target interactions. |
| Pharmacokinetics (in drug development) | - | Can influence the pharmacokinetic profile by increasing the hydrodynamic radius, potentially leading to a longer circulation half-life.[6] | Improved drug exposure at the target site when incorporated into a larger therapeutic entity. |
Quantitative Data Summary
While direct comparative quantitative data for PEG3 versus PEG4 within this specific molecule is not extensively published, the general principles of PEG linker length allow for extrapolation of their impact. The following table summarizes key properties of the this compound molecule.
| Parameter | Value | Reference |
| Molecular Weight | 982.72 g/mol | [7][8][9][10] |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [8][10] |
| Excitation Maximum (Cy5) | ~649 nm | [3] |
| Emission Maximum (Cy5) | ~667 nm | [3] |
Signaling Pathways and Experimental Workflows
This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[11] The biotin and Cy5 moieties of this linker can be used for purification, detection, and quantification during the development and characterization of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.[12][13][14]
The development and evaluation of a PROTAC often follow a structured workflow where the this compound linker can be utilized for various analytical steps.
Caption: A typical workflow for the design and evaluation of PROTACs.[15][16][17]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Streptavidin Pull-Down Assay
This protocol describes the capture of a biotinylated protein of interest (POI) using streptavidin-coated magnetic beads for subsequent analysis.
Materials:
-
This compound labeled POI
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin or denaturing buffer like SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[18]
-
Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, pellet them using the magnetic rack, and discard the supernatant.[18]
-
Binding: Resuspend the equilibrated beads in Binding/Wash Buffer containing the this compound labeled POI.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.[18]
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate to release the bound protein. The specific incubation time and temperature will depend on the elution method.
-
Analysis: Collect the eluate by pelleting the beads and transferring the supernatant to a new tube. The eluted protein can then be analyzed by methods such as SDS-PAGE and Western blotting.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol outlines a competition binding assay to screen for unlabeled ligands that compete with a fluorescently labeled tracer (this compound bound to streptavidin) for binding to a target protein.
Materials:
-
This compound
-
Streptavidin
-
Unlabeled competitor ligands
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Fluorescence polarization plate reader with appropriate filters for Cy5
Procedure:
-
Preparation of Tracer-Streptavidin Complex: Prepare a solution of the this compound tracer and streptavidin in Assay Buffer at concentrations optimized for the assay. The concentration of the tracer should be kept low (nanomolar range) and the streptavidin concentration should be sufficient to bind a significant fraction of the tracer.
-
Competitor Dilution Series: Prepare a serial dilution of the unlabeled competitor ligands in Assay Buffer.
-
Assay Plate Setup: In a suitable microplate (e.g., a black, low-binding 384-well plate), add the competitor dilutions. Include controls with no competitor (maximum polarization) and with tracer only (minimum polarization).[19]
-
Addition of Tracer-Streptavidin Complex: Add the pre-formed tracer-streptavidin complex to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, typically 30-60 minutes. Protect the plate from light.[19]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. Excite with vertically polarized light at ~649 nm and measure the emission intensity in both the parallel and perpendicular planes at ~667 nm.[19]
-
Data Analysis: Calculate the fluorescence polarization values. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ of the competitor.
Conclusion
The PEG3 and PEG4 linkers in this compound are not merely passive spacers but are critical design elements that significantly enhance the molecule's utility. Their contributions to solubility, biocompatibility, and steric optimization are essential for the successful application of this reagent in a wide range of biochemical assays and drug discovery workflows. A thorough understanding of the roles of these linkers enables researchers to effectively leverage the capabilities of this powerful bioconjugate in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. This compound|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
The Unrivaled Affinity: A Technical Guide to the Biotin-Streptavidin Interaction Featuring N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction stands as a cornerstone of modern biotechnology and drug discovery, renowned for its extraordinary affinity and specificity. This technical guide delves into the core principles of this powerful biomolecular interaction, with a specific focus on the versatile fluorescent probe, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule, featuring polyethylene glycol (PEG) linkers for enhanced solubility and a vibrant Cy5 fluorophore for detection, offers a sophisticated tool for a myriad of applications, from fundamental research to advanced therapeutic development.
The Core of the Interaction: Biotin and Streptavidin
The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions. Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule. This near-irreversible binding is characterized by an extremely low dissociation constant (Kd), making it an ideal system for a wide range of applications where a stable and specific molecular tether is required.[1]
The bond formation is rapid and remarkably stable, withstanding harsh conditions such as extremes of pH, temperature, organic solvents, and denaturing agents. This robustness allows for its use in a diverse array of experimental settings.
A Closer Look: this compound
This compound is a specialized derivative of biotin designed to leverage the strength of the biotin-streptavidin interaction while providing additional functionality. Its structure incorporates several key features:
-
Biotin Moiety: The fundamental component for high-affinity binding to streptavidin.
-
PEG Linkers (PEG4 and PEG3): These flexible, hydrophilic polyethylene glycol spacers increase the aqueous solubility of the molecule.[2][3][4] They also provide a spatial separation between the biotin and the Cy5 dye, which can minimize steric hindrance and potential quenching effects, ensuring optimal binding and fluorescence.[5]
-
Cy5 Fluorophore: A bright, far-red fluorescent dye.[2][3][4] Its excitation and emission in the far-red spectrum are advantageous for biological imaging, as they reduce background fluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[5]
Physicochemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [2][3] |
| Molecular Weight | 982.72 g/mol | [2][3] |
| Excitation Maximum (λex) | ~649 nm | [2][3][4] |
| Emission Maximum (λem) | ~667 nm | [2][3][4] |
| Appearance | Solid | - |
| Solubility | Increased solubility in aqueous media due to PEG linkers. | [2][3][4] |
| Storage | 2-8°C, protected from light, in a dry, sealed container. | [5] |
Quantitative Analysis of the Biotin-Streptavidin Interaction
| Parameter | Typical Range of Values | Description | Reference |
| Dissociation Constant (Kd) | 10⁻¹³ - 10⁻¹⁵ M | A measure of the binding affinity; a lower Kd indicates a stronger interaction. | [6] |
| Association Rate Constant (kon) | 10⁷ - 10⁸ M⁻¹s⁻¹ | The rate at which biotin and streptavidin associate to form a complex. | [7] |
| Dissociation Rate Constant (koff) | 10⁻⁴ - 10⁻⁶ s⁻¹ | The rate at which the biotin-streptavidin complex dissociates. | [7][8] |
| Stoichiometry (n) | ~1 (biotin per streptavidin monomer) | The molar ratio of binding at saturation. | |
| Change in Enthalpy (ΔH) | Varies with temperature | The heat released or absorbed during binding. | [9] |
| Change in Entropy (ΔS) | Varies with temperature | The change in the system's disorder upon binding. |
Experimental Protocols for Characterizing the Interaction
Several biophysical techniques can be employed to quantify the binding kinetics and thermodynamics of the biotin-streptavidin interaction. The following are detailed protocols for key methods.
Biolayer Interferometry (BLI)
BLI is a label-free technology that measures molecular interactions in real-time.
Principle: A biotinylated probe, such as this compound, is immobilized on a streptavidin-coated biosensor tip. The binding of an analyte to the immobilized probe causes a change in the optical thickness at the biosensor surface, which is detected as a wavelength shift.
Protocol:
-
Hydration: Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.05% Tween-20) for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing the assay buffer for 60 seconds.
-
Loading: Immerse the biosensors in a solution of this compound (e.g., 10 µg/mL in assay buffer) to allow for immobilization onto the streptavidin surface.
-
Second Baseline: Establish a new baseline with the loaded biosensors in the assay buffer.
-
Association: Move the biosensors into wells containing various concentrations of the target protein (analyte) in assay buffer and record the association for a defined period (e.g., 300 seconds).
-
Dissociation: Transfer the biosensors back to wells containing only the assay buffer and record the dissociation for a defined period (e.g., 600 seconds).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the kon, koff, and Kd values.
Caption: Biolayer Interferometry (BLI) workflow.
Surface Plasmon Resonance (SPR)
SPR is another label-free technique for real-time monitoring of biomolecular interactions.
Principle: One interactant is immobilized on a sensor chip. When the other interactant flows over the surface, binding events cause a change in the refractive index at the surface, which is measured as a change in the SPR angle.
Protocol:
-
Surface Preparation: Use a streptavidin-coated sensor chip.
-
Immobilization: Inject a solution of this compound over the sensor surface to achieve a desired level of immobilization.
-
Analyte Injection: Inject a series of concentrations of the analyte (target protein) over the sensor surface at a constant flow rate.
-
Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to calculate the kinetic parameters (kon, koff, and Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one binding partner (the ligand, e.g., this compound) is titrated into a solution of the other binding partner (the macromolecule, e.g., streptavidin) in a sample cell. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation: Prepare solutions of streptavidin (in the sample cell) and this compound (in the injection syringe) in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the this compound solution into the streptavidin solution.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP)
FP is a solution-based technique that is well-suited for studying the binding of a small fluorescent molecule to a larger, unlabeled molecule.
Principle: When a small fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger molecule like streptavidin, its tumbling rate slows down, and the emitted light remains more polarized.
Protocol:
-
Reagent Preparation: Prepare a solution of this compound at a constant, low concentration. Prepare a serial dilution of streptavidin.
-
Binding Reaction: Mix the this compound with each concentration of streptavidin in a microplate. Incubate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the streptavidin concentration. Fit the resulting binding curve to determine the Kd.
Applications and Experimental Workflows
The unique properties of this compound make it a valuable tool in various research and development applications.
Cellular Imaging
This fluorescent biotin derivative can be used for high-resolution imaging of cellular targets.
Workflow:
-
Target Labeling: A target of interest (e.g., a cell surface receptor) is labeled with a streptavidin conjugate. This can be achieved using a primary antibody against the target, followed by a biotinylated secondary antibody, and then the streptavidin conjugate.
-
Incubation: The cells are then incubated with this compound.
-
Washing: Unbound fluorescent probe is removed by washing.
-
Imaging: The cells are imaged using a fluorescence microscope with appropriate filters for the Cy5 dye.
Caption: Cellular imaging workflow.
PROTAC Drug Development
This compound can function as a component of a Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[10][11][12]
PROTAC Mechanism: A PROTAC molecule consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13] The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The biotin-PEG-Cy5 moiety can be incorporated into the PROTAC structure, for example, by attaching the biotin to a warhead that binds the target protein, with the Cy5 serving as a fluorescent tag for tracking the molecule.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
This compound is intended for laboratory research use only.[14] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[14]
Conclusion
The biotin-streptavidin interaction remains an indispensable tool in the life sciences. The development of sophisticated probes like this compound further expands the capabilities of this system. By combining the high-affinity binding of biotin with the advantageous properties of PEG linkers and the sensitive detection offered by the Cy5 fluorophore, this molecule provides researchers and drug developers with a powerful reagent for a wide range of applications, from fundamental studies of biomolecular interactions to the development of novel therapeutics.
References
- 1. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 5. This compound [myskinrecipes.com]
- 6. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. precisepeg.com [precisepeg.com]
- 14. This compound|MSDS [dcchemicals.com]
Understanding the components of biotin-PEG-Cy5 conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of biotin-PEG-Cy5 conjugates, versatile tools in modern biological research and drug development.
Core Components and Their Functions
Biotin-PEG-Cy5 conjugates are tripartite molecules designed for specific, high-affinity labeling and detection of biological targets. The conjugate consists of three key components: a biotin moiety for binding, a polyethylene glycol (PEG) linker, and a Cyanine 5 (Cy5) fluorescent dye for detection.
1.1. Biotin: The High-Affinity Targeting Moiety
Biotin, also known as Vitamin B7, is a small molecule that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known non-covalent interactions in nature, making it an ideal tool for labeling and isolating biomolecules. In the context of the conjugate, biotin serves as the targeting component, enabling the entire molecule to be specifically directed to targets that have been pre-labeled with streptavidin or avidin.
1.2. Polyethylene Glycol (PEG): The Flexible Spacer
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer.[1] In biotin-PEG-Cy5 conjugates, the PEG chain acts as a flexible spacer arm between the biotin and the Cy5 dye. This spacer is crucial for several reasons:
-
Reduces Steric Hindrance: The PEG linker minimizes steric hindrance, ensuring that the bulky Cy5 dye does not interfere with the binding of biotin to streptavidin.[2][3]
-
Enhances Solubility: The hydrophilic nature of PEG improves the water solubility of the entire conjugate, which is particularly beneficial for working with biological samples in aqueous environments.[4]
-
Increases Flexibility: The flexibility of the PEG chain allows for optimal positioning of the biotin and Cy5 moieties for their respective functions.
Biotin-PEG-Cy5 conjugates are commercially available with PEG linkers of various molecular weights, allowing researchers to choose the optimal spacer length for their specific application.[5][6]
1.3. Cyanine 5 (Cy5): The Fluorescent Reporter
Cyanine 5 (Cy5) is a fluorescent dye that belongs to the cyanine family. It is a far-red fluorophore, meaning it is excited by and emits light in the far-red region of the visible spectrum.[7] This property is highly advantageous for biological imaging applications due to:
-
Reduced Autofluorescence: Biological samples often exhibit natural fluorescence (autofluorescence) in the blue and green regions of the spectrum. By using a far-red dye like Cy5, this background noise is significantly reduced, leading to a better signal-to-noise ratio.
-
Deeper Tissue Penetration: Red light can penetrate deeper into biological tissues compared to shorter wavelength light, making Cy5 suitable for in-vivo imaging applications.[8]
The fluorescence of Cy5 is also largely independent of pH in the physiological range, providing stable and reliable detection across various experimental conditions.[2][4]
Quantitative Data of Core Components
The following tables summarize the key quantitative properties of the individual components of biotin-PEG-Cy5 conjugates.
Table 1: Properties of Biotin
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 244.31 g/mol |
Table 2: Properties of Cyanine 5 (Cy5) Dye
| Property | Value |
| Excitation Maximum | ~646-649 nm[4] |
| Emission Maximum | ~662-671 nm[4][9] |
| Molar Extinction Coefficient | ~250,000 - 271,000 cm⁻¹M⁻¹[4] |
| Quantum Yield | ~0.2 - 0.28[4] |
Table 3: Properties of a Representative Biotin-PEG-Cy5 Conjugate (Sulfo-Cy5-PEG3-biotin)
| Property | Value |
| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃[4] |
| Molecular Weight | 998.3 g/mol [4] |
| Solubility | Water, DMF, DMSO[4] |
Molecular Structure and Logical Relationships
The following diagrams illustrate the structure of the biotin-PEG-Cy5 conjugate and the interplay between its components.
Caption: Covalent linkage of the three core components.
Caption: Functional roles and interactions of the components.
Experimental Protocols
Biotin-PEG-Cy5 conjugates are primarily used in conjunction with the biotin-streptavidin system for the detection and visualization of specific targets. Below are detailed protocols for common applications.
General Workflow for Biotin-Streptavidin Based Detection
The general principle involves a multi-step process where a biotinylated primary antibody or probe is used to label the target of interest. Subsequently, a streptavidin conjugate, in this case, streptavidin labeled with a fluorophore that is compatible with Cy5 detection or the biotin-PEG-Cy5 conjugate itself, is added to bind to the biotinylated probe, thereby providing a fluorescent signal at the target site.
Caption: A typical workflow for biotin-streptavidin detection.
Protocol for Immunofluorescence Staining of Cells
This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin for the detection of a target antigen in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated Primary Antibody (specific to the target antigen)
-
Streptavidin-Cy5 conjugate
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (this step is not necessary for cell surface antigens).
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Streptavidin-Cy5 Incubation:
-
Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted streptavidin-Cy5 for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent. If desired, use a mounting medium with DAPI to visualize the cell nuclei.
-
Seal the coverslips with nail polish.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5 and DAPI.
-
Protocol for Western Blotting
This protocol outlines the use of a biotinylated secondary antibody and a streptavidin-enzyme conjugate for the detection of a target protein on a western blot membrane. The signal is then generated by a chemiluminescent substrate.
Materials:
-
Protein lysate separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody (specific to the target protein)
-
Biotinylated Secondary Antibody (recognizes the primary antibody species)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent Substrate for HRP
-
X-ray film or a digital imaging system
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Remove excess substrate and place the membrane in a plastic wrap or a clear folder.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
Synthesis of Biotin-PEG-Cy5 Conjugates
The synthesis of biotin-PEG-Cy5 conjugates typically involves a series of chemical reactions to covalently link the three components. A common strategy involves using molecules with reactive functional groups that can form stable bonds. For example, an amine-reactive Cy5 NHS ester can be reacted with an amine-terminated PEG linker that also has a protected biotin group. The protecting group on the biotin is then removed to yield the final conjugate.
A representative synthesis workflow is as follows:
-
Reaction of Amine-PEG-Biotin with Cy5 NHS Ester: An amine-terminated PEG linker with a biotin molecule at the other end is reacted with a Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine on the PEG linker to form a stable amide bond.
-
Purification: The resulting biotin-PEG-Cy5 conjugate is purified from unreacted starting materials and byproducts using techniques such as dialysis or chromatography.
-
Characterization: The final product is characterized to confirm its identity and purity. Techniques such as mass spectrometry and UV-Vis spectroscopy are used to verify the molecular weight and the presence of the Cy5 dye.
Conclusion
Biotin-PEG-Cy5 conjugates are powerful and versatile reagents for a wide range of biological applications. Their modular design, combining the high-affinity targeting of biotin with the favorable properties of a PEG linker and the sensitive detection of the Cy5 fluorophore, makes them indispensable tools for researchers in cell biology, immunology, and drug discovery. Understanding the properties of each component and following optimized experimental protocols are key to successfully leveraging these conjugates in scientific research.
References
- 1. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 5. Cy5-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy5 Biotin | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile labeling reagent that incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins, a biotin moiety for high-affinity binding to streptavidin and avidin, and a Cy5 fluorophore for sensitive detection in the far-red region of the spectrum. The polyethylene glycol (PEG) spacers enhance the solubility of the reagent and the labeled protein, potentially reducing aggregation and steric hindrance.[1][2][3] This dual-labeling reagent is ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, western blotting, and various pull-down or affinity purification assays where both fluorescent detection and biotin-based capture or secondary detection are desired.[4][5]
The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form a stable amide bond.[1][6] The reaction is most efficient at a pH range of 7-9.[1] The Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima at approximately 649 nm and 667 nm, respectively, making it well-suited for applications requiring low background fluorescence.[2][7] The biotin tag provides a powerful tool for signal amplification and purification due to its extraordinarily strong and specific interaction with streptavidin.[8]
Reagent Properties and Storage
Proper handling and storage of the this compound reagent are crucial for maintaining its reactivity.
| Property | Value | Reference |
| Molecular Weight | 982.72 g/mol | [7][9][10] |
| Excitation Maximum (λex) | ~649 nm | [2][7] |
| Emission Maximum (λem) | ~667 nm | [2][7] |
| Extinction Coefficient (ε) of Cy5 at ~649 nm | ~170,000 cm⁻¹M⁻¹ (estimate) | [11] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Target Functional Group | Primary Amines (-NH₂) | [1] |
Storage and Handling:
-
Store the lyophilized reagent at -20°C, protected from moisture and light.[1]
-
Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
-
Reconstitute the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Purification column (e.g., desalting column or spin column)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS.[1]
-
-
Prepare the Labeling Reagent Solution:
-
Immediately before use, reconstitute a known amount of this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of the reagent (MW 982.72) in approximately 102 µL of solvent.
-
-
Calculate the Volume of Labeling Reagent:
-
The optimal molar ratio of labeling reagent to protein for achieving the desired degree of labeling (DOL) should be determined experimentally. A starting point is to use a 10- to 20-fold molar excess of the reagent.[3][12]
-
Calculation:
-
Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / Protein Molecular Weight in g/mol
-
Volume of Labeling Reagent (in µL) = (Moles of Protein × Molar Excess × 1,000,000) / Concentration of Labeling Reagent in mM
-
-
-
Labeling Reaction:
-
Add the calculated volume of the labeling reagent solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted labeling reagent and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).[13]
-
-
Store the Labeled Protein:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the Cy5 dye (~649 nm).
Materials:
-
Purified this compound labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~649 nm (A₆₄₉).
-
-
Calculate the Concentration of the Labeled Protein:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the Cy5 dye. A correction factor is needed to account for the dye's absorbance at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy5, a typical CF is around 0.05.
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₄₉ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length in cm)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Concentration of the Cy5 Dye:
-
Cy5 Concentration (M) = A₆₄₉ / (ε_Cy5 × path length in cm)
-
ε_Cy5 is the molar extinction coefficient of Cy5 at ~649 nm (~170,000 cm⁻¹M⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Cy5 Concentration (M) / Protein Concentration (M)
-
Recommended DOL:
| Application | Recommended DOL |
| General Fluorescence Imaging | 2 - 5 |
| Flow Cytometry | 3 - 7 |
| FRET (as acceptor) | 1 - 2 |
| Blotting / In-gel detection | 1 - 3 |
Note: These are general recommendations. The optimal DOL may vary depending on the specific protein and application and should be determined experimentally.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Application in cell signaling studies.
Applications
The dual functionality of this compound labeled proteins opens up a wide array of experimental possibilities:
-
Fluorescence Microscopy: The bright and photostable Cy5 fluorophore allows for high-resolution imaging of the labeled protein's localization and dynamics within cells and tissues.
-
Flow Cytometry: The far-red emission of Cy5 is ideal for multicolor flow cytometry experiments, minimizing spectral overlap with other common fluorophores.[5]
-
Affinity Purification/Pull-Down Assays: The biotin tag enables the efficient capture and isolation of the labeled protein and its interacting partners using streptavidin-coated beads or surfaces.[4]
-
Western Blotting and ELISA: The biotin moiety can be detected with high sensitivity using streptavidin-HRP conjugates, providing an alternative or complementary detection method to fluorescent imaging.
-
Correlative Light and Electron Microscopy (CLEM): The fluorescent signal can be used to identify the protein of interest at the light microscopy level, followed by detection of the biotin tag using streptavidin-gold conjugates for high-resolution electron microscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient molar excess of labeling reagent.- Protein concentration is too low.- Presence of primary amines in the protein buffer.- Hydrolyzed labeling reagent. | - Increase the molar ratio of the labeling reagent to the protein.- Concentrate the protein solution to at least 1 mg/mL.- Exchange the protein into an amine-free buffer (e.g., PBS).- Reconstitute the labeling reagent immediately before use. |
| High Degree of Labeling / Protein Aggregation | - Excessive molar ratio of labeling reagent. | - Reduce the molar excess of the labeling reagent in the reaction. |
| High Background in Assays | - Incomplete removal of unreacted labeling reagent. | - Ensure thorough purification of the labeled protein using an appropriate desalting column or dialysis. |
| Loss of Protein Activity | - Labeling of critical lysine residues in the protein's active site or binding interface. | - Reduce the molar excess of the labeling reagent to achieve a lower DOL.- Consider alternative labeling strategies targeting other functional groups if primary amine modification is detrimental. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. This compound [myskinrecipes.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 9. This compound|COA [dcchemicals.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile fluorescent probe, in flow cytometry experiments. This document outlines the underlying principles, experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.
Introduction and Principle of Application
This compound is a bifunctional molecule featuring a biotin moiety and a Cyanine5 (Cy5) fluorophore, connected by polyethylene glycol (PEG) spacers. This unique structure leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin). In this system, the Cy5-biotin conjugate acts as a detection reagent for a primary antibody or probe that is conjugated to streptavidin.
The PEG linkers enhance the aqueous solubility of the molecule and provide spatial separation between the biotin and Cy5 moieties, which minimizes steric hindrance and potential quenching, thereby ensuring optimal binding and fluorescence.[1][2][3]
Key Features and Advantages:
-
High-Affinity Detection: The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, ensuring stable and specific labeling.
-
Enhanced Flexibility: This detection strategy offers an alternative to using directly fluorophore-conjugated primary antibodies or biotinylated antibodies followed by streptavidin-fluorophore conjugates.
-
Signal Amplification Potential: Since streptavidin has four binding sites for biotin, it's possible to achieve signal amplification, which is particularly useful for detecting low-abundance targets.[4][9][10]
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data and recommended starting concentrations for using this compound in flow cytometry. Note that optimal concentrations should be determined empirically for each specific cell type and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Reagent Reconstitution | Prepare a 1 mg/mL stock solution in sterile, biotin-free PBS or DMSO. | Store lyophilized reagent at -20°C in the dark. After reconstitution, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[11] |
| Working Concentration | 0.5 - 10 µg/mL | Titration is crucial to determine the optimal concentration that maximizes signal-to-noise. Start with a concentration of 1-2 µg/mL.[5] |
| Incubation Time | 30 - 60 minutes | Incubation time may need optimization. Longer incubation times do not always result in better staining and may increase background.[12][13][14] |
| Incubation Temperature | 2-8°C (on ice) or Room Temperature | Staining on ice is generally recommended to reduce non-specific binding and prevent receptor internalization.[12][13] |
| Cy5 Excitation Wavelength | ~647-650 nm | Typically excited by a 633 nm or 640 nm red laser.[4] |
| Cy5 Emission Wavelength | ~662-670 nm | Emission is typically collected using a bandpass filter such as 670/30 nm.[4][5] |
Experimental Protocols
Reagent Preparation
-
Reconstitution of this compound:
-
Briefly centrifuge the vial to collect the lyophilized powder at the bottom.
-
Reconstitute the powder in a biotin-free solvent (e.g., sterile PBS or DMSO) to a stock concentration of 1 mg/mL.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Preparation of Staining Buffer:
-
Use a base of phosphate-buffered saline (PBS).
-
Add 0.5% - 2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to block non-specific binding sites.
-
Add 0.05% - 0.1% sodium azide as a preservative and to prevent antibody capping and internalization.
-
Crucially, ensure all buffers and media used are free of biotin , as this will compete with the binding of the Cy5-biotin conjugate to streptavidin.[4][5][9] Avoid using media like RPMI 1640, which contains biotin.[4][9]
-
Staining Protocol for Cell Surface Antigens
This protocol assumes an indirect staining method where cells are first labeled with a streptavidin-conjugated primary antibody.
-
Cell Preparation:
-
Harvest cells and wash them once with cold staining buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in cold staining buffer and perform a cell count.
-
Adjust the cell density to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.
-
-
Primary Antibody Staining (Streptavidin Conjugate):
-
Add the predetermined optimal concentration of the streptavidin-conjugated primary antibody to the cell suspension.
-
Vortex gently and incubate for 30-60 minutes at 2-8°C (on ice), protected from light.
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step two more times to ensure removal of unbound primary antibody.
-
-
Secondary Reagent Staining (Cy5-Biotin Conjugate):
-
Resuspend the cell pellet in 100 µL of staining buffer containing the titrated concentration of this compound (starting range 0.5-10 µg/mL).[5]
-
Vortex gently and incubate for 30 minutes at 2-8°C (on ice), protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of cold staining buffer as described in step 3.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for Cy5 excitation.
-
Controls
-
Unstained Cells: To determine the level of background autofluorescence.
-
Cells with Streptavidin-Primary Antibody Only: To check for any non-specific binding of the primary antibody or background fluorescence.
-
Isotype Control: Use a streptavidin-conjugated isotype control antibody that matches the primary antibody's host and class to determine non-specific antibody binding.
Mandatory Visualizations
Detection Principle
Caption: Molecular interactions for cell detection using the Cy5-biotin conjugate system.
Experimental Workflow
Caption: Step-by-step workflow for cell staining and analysis in flow cytometry.
References
- 1. sulfo-Cyanine5-ПЭГ3-биотин [ru.lumiprobe.com]
- 2. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 3. Cy5 Biotin | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 7. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 8. news-medical.net [news-medical.net]
- 9. novusbio.com [novusbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. abpbio.com [abpbio.com]
- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. ulab360.com [ulab360.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile tool designed for the development and characterization of PROTACs. This molecule incorporates three key functionalities:
-
A Cy5 fluorophore: A bright, far-red fluorescent dye suitable for sensitive detection in various assays, minimizing background fluorescence from cellular components.
-
A biotin handle: Enables strong and specific binding to avidin or streptavidin, facilitating affinity-based purification, immobilization, and detection.
-
PEG linkers (PEG4 and PEG3): Hydrophilic polyethylene glycol chains that enhance solubility in aqueous buffers and reduce non-specific binding, improving the overall performance and bioavailability of the conjugated PROTAC.
These application notes provide detailed protocols for utilizing this compound as a fluorescent tracer in key biochemical and cellular assays to investigate the mechanism of action of PROTACs.
Principle of Assays
The development of effective PROTACs relies on a comprehensive understanding of their binding affinities to both the target protein and the E3 ligase, as well as the efficiency of ternary complex formation. This compound can be conjugated to a ligand for either the POI or the E3 ligase to create a fluorescent tracer. This tracer is instrumental in the following assays:
-
Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescent light emitted by the tracer. When the relatively small fluorescent tracer binds to a much larger protein (either the POI or the E3 ligase), its rotation in solution slows down, resulting in an increase in the polarization of the emitted light. This principle is used in competitive binding assays to determine the binding affinity of non-labeled PROTACs.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is used to study the formation of the ternary complex (POI-PROTAC-E3 ligase). It involves a FRET donor (e.g., a terbium-labeled antibody against an epitope tag on one of the proteins) and a FRET acceptor (the Cy5 on the tracer). When the donor and acceptor are brought into close proximity by the formation of the ternary complex, energy transfer occurs, leading to a detectable FRET signal.
-
Cellular Imaging: The fluorescent properties of Cy5 allow for the direct visualization of the localization and degradation of the target protein within cells. By creating a fluorescent PROTAC, researchers can monitor its uptake, distribution, and co-localization with the target protein and components of the ubiquitin-proteasome system.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Binary Binding Affinity
This protocol describes how to determine the binding affinity (Ki) of a non-labeled PROTAC to a target protein (POI) using a fluorescent tracer.
Materials:
-
This compound conjugated to a known POI ligand (Fluorescent Tracer)
-
Purified recombinant POI
-
Non-labeled PROTAC of interest
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal concentration of the Fluorescent Tracer:
-
Perform a saturation binding experiment by titrating the purified POI against a fixed concentration of the Fluorescent Tracer (e.g., 10 nM).
-
The optimal POI concentration should result in a significant and stable FP signal (typically 50-80% of the maximum signal).
-
-
Prepare reagents for the competition assay:
-
Prepare a 2X solution of the Fluorescent Tracer at its optimal concentration in FP Assay Buffer.
-
Prepare a 2X solution of the POI at its optimal concentration in FP Assay Buffer.
-
Prepare a serial dilution of the non-labeled PROTAC in FP Assay Buffer, with the highest concentration being at least 100-fold higher than the expected Ki.
-
-
Perform the competition assay:
-
Add 10 µL of the 2X Fluorescent Tracer solution to all wells of the 384-well plate.
-
Add 5 µL of the serially diluted non-labeled PROTAC or vehicle control (FP Assay Buffer with the same concentration of DMSO as the PROTAC samples) to the appropriate wells.
-
Initiate the binding reaction by adding 5 µL of the 2X POI solution to all wells.
-
Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measure Fluorescence Polarization:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for Cy5 (e.g., Excitation: 647 nm, Emission: 667 nm).
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the non-labeled PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the Fluorescent Tracer and Kd_tracer is its dissociation constant for the POI.
-
| Parameter | Value |
| Fluorescent Tracer Concentration | 10 nM |
| POI Concentration | 20 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| PROTAC | IC50 (nM) |
| PROTAC A | 50 |
| PROTAC B | 150 |
| PROTAC C | 800 |
| Control Compound | >10,000 |
This table presents example data for a competitive FP assay.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes how to monitor the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
This compound conjugated to a known POI or E3 ligase ligand (Cy5-Tracer)
-
Purified recombinant POI with an epitope tag (e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)
-
Terbium-labeled anti-His-tag antibody (FRET Donor)
-
Non-labeled PROTAC of interest
-
TR-FRET Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
White, low-volume 384-well microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Prepare reagents:
-
Prepare solutions of the His-tagged POI, E3 ligase complex, and Terbium-labeled anti-His-tag antibody in TR-FRET Assay Buffer.
-
Prepare a solution of the Cy5-Tracer in TR-FRET Assay Buffer.
-
Prepare a serial dilution of the non-labeled PROTAC in TR-FRET Assay Buffer.
-
-
Perform the assay:
-
Add the following to the wells of a 384-well plate in this order:
-
5 µL of the serially diluted non-labeled PROTAC or vehicle control.
-
5 µL of a pre-mixture of His-tagged POI and Terbium-labeled anti-His-tag antibody.
-
5 µL of the E3 ligase complex.
-
5 µL of the Cy5-Tracer.
-
-
The final concentrations of the components should be optimized, but a starting point could be: 20 nM His-POI, 2 nM Tb-anti-His antibody, 30 nM E3 ligase, and 25 nM Cy5-Tracer.
-
Mix the plate gently and incubate at room temperature for 2-4 hours, protected from light.
-
-
Measure TR-FRET:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a pulsed excitation of the donor (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal initially increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes that do not contribute to FRET.
-
The peak of the curve represents the maximal ternary complex formation.
-
| Parameter | Value |
| His-POI Concentration | 20 nM |
| Tb-anti-His Antibody Concentration | 2 nM |
| E3 Ligase Concentration | 30 nM |
| Cy5-Tracer Concentration | 25 nM |
| Incubation Time | 3 hours |
| PROTAC | Peak TR-FRET Ratio |
| PROTAC X | 2.5 |
| PROTAC Y | 1.8 |
| PROTAC Z | 0.9 |
| Negative Control | 0.5 |
This table presents example data for a TR-FRET assay for ternary complex formation.
Protocol 3: Cellular Imaging of Protein Degradation
This protocol outlines a method for visualizing the degradation of a target protein in live cells using a fluorescently labeled PROTAC.
Materials:
-
Cells expressing the POI (preferably endogenously tagged with a fluorescent protein like GFP for ratiometric analysis)
-
This compound conjugated to a PROTAC (Fluorescent PROTAC)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to an appropriate confluency (e.g., 50-70%).
-
-
Treatment with Fluorescent PROTAC:
-
Prepare a stock solution of the Fluorescent PROTAC in DMSO.
-
Dilute the Fluorescent PROTAC to the desired final concentration in pre-warmed cell culture medium.
-
Replace the medium in the imaging dishes with the medium containing the Fluorescent PROTAC. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the live-cell imaging microscope.
-
Acquire images at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) using appropriate filter sets for Cy5 and, if applicable, the fluorescently tagged POI (e.g., GFP).
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity of the Cy5 channel (to monitor PROTAC localization) and the GFP channel (to monitor POI levels) within individual cells or regions of interest.
-
Normalize the GFP fluorescence intensity to a control signal (e.g., a co-expressed fluorescent protein that is not targeted for degradation) or to the intensity at time zero to determine the extent of protein degradation.
-
Observe the subcellular localization of the Fluorescent PROTAC and its co-localization with the POI.
-
Visualizations
Caption: Workflow for PROTAC development and validation.
Caption: PROTAC-mediated protein degradation pathway.
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in situ hybridization protocols
An in-depth guide to performing in situ hybridization (ISH) using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 probes for the precise detection of nucleic acid sequences within cellular and tissue samples. This document provides detailed protocols, data interpretation guidelines, and advanced signal amplification techniques for researchers, scientists, and professionals in drug development.
Application Notes
Probe Structure and Rationale
The this compound probe is a sophisticated molecule designed for high-sensitivity and high-resolution in situ hybridization. Its components are strategically chosen for optimal performance:
-
N-(m-PEG4) and N'-(biotin-PEG3): The polyethylene glycol (PEG) linkers (PEG4 and PEG3) provide spatial separation between the core components of the probe. This flexibility minimizes steric hindrance, allowing for efficient hybridization to the target nucleic acid sequence and subsequent binding of detection reagents.[1]
-
Biotin: This small molecule has an exceptionally high affinity for avidin and streptavidin, forming the basis for robust signal amplification systems.[2] The biotin moiety allows for enzymatic or fluorescent signal enhancement, enabling the detection of low-abundance targets.[3][4]
-
Cy5: A fluorescent dye that emits in the far-red spectrum (excitation ~646 nm, emission ~662 nm).[1] This region of the spectrum is advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.[1]
Principle of the Method
The protocol involves the hybridization of the this compound probe to a specific target DNA or RNA sequence within fixed cells or tissues. The inherent fluorescence of the Cy5 dye allows for direct visualization. For enhanced sensitivity, the biotin component can be targeted with streptavidin conjugated to a fluorescent molecule or an enzyme, such as horseradish peroxidase (HRP). The HRP can then be used in a tyramide signal amplification (TSA) system to deposit a high density of fluorophores at the site of hybridization, dramatically increasing the signal intensity.[4][5]
Applications
This protocol is suitable for a wide range of applications, including:
-
Gene expression analysis: Detecting and localizing specific mRNA transcripts within cells and tissues.
-
Viral diagnostics: Identifying viral DNA or RNA in infected samples.
-
Cancer research: Visualizing chromosomal translocations and gene amplifications.
-
Developmental biology: Tracking the spatial and temporal expression of key developmental genes.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful in situ hybridization. The following are general guidelines for paraffin-embedded tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K solution (20 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (1 x 5 minutes), and 70% (1 x 5 minutes).
-
Rinse with DEPC-treated water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimization may be required).
-
Wash slides in PBS for 2 x 5 minutes.
-
-
Post-fixation:
-
Fix slides in 4% PFA at room temperature for 10 minutes.
-
Wash in PBS for 2 x 5 minutes.
-
In Situ Hybridization
Materials:
-
Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA)
-
This compound probe (1-10 ng/µL)
-
Humidified chamber
Protocol:
-
Prehybridization:
-
Apply hybridization buffer to the tissue section and incubate in a humidified chamber at 37-42°C for 1 hour.
-
-
Hybridization:
-
Dilute the this compound probe in hybridization buffer.
-
Denature the probe and target DNA by heating the slides at 75-80°C for 5 minutes.
-
Apply the probe solution to the tissue, cover with a coverslip, and seal.
-
Incubate overnight in a humidified chamber at 37-42°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash slides in 2x SSC at 37°C for 15 minutes.
-
Wash in 1x SSC at 37°C for 15 minutes.
-
Wash in 0.5x SSC at 37°C for 15 minutes.
-
Signal Amplification (Optional, for low-abundance targets)
This protocol utilizes a tyramide signal amplification (TSA) system for enhanced detection.
Materials:
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate (diluted in blocking buffer)
-
Tyramide-fluorophore reagent (e.g., Tyramide-Cy3 or Tyramide-FITC)
-
Amplification buffer (provided with TSA kit)
Protocol:
-
Blocking:
-
Incubate slides in blocking buffer for 30 minutes at room temperature.[6]
-
-
Streptavidin-HRP Incubation:
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Wash slides in PBS for 3 x 5 minutes.
-
-
Tyramide Deposition:
-
Incubate with the tyramide-fluorophore reagent, prepared according to the manufacturer's instructions, for 5-10 minutes at room temperature.[2]
-
Wash slides in PBS for 3 x 5 minutes.
-
Counterstaining and Mounting
Materials:
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Protocol:
-
Counterstaining:
-
Incubate slides in DAPI solution for 5-10 minutes to stain cell nuclei.
-
Rinse briefly in PBS.
-
-
Mounting:
-
Apply a drop of antifade mounting medium to the slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Store slides in the dark at 4°C until imaging.
-
Data Presentation
Table 1: Recommended Concentrations for Key Reagents
| Reagent | Working Concentration | Incubation Time | Temperature |
| Proteinase K | 10-20 µg/mL | 10-30 min | 37°C |
| Probe | 1-10 ng/µL | Overnight | 37-42°C |
| Streptavidin-HRP | 1:100 - 1:500 | 30-60 min | Room Temp |
| Tyramide Reagent | As per manufacturer | 5-10 min | Room Temp |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High Background | Incomplete blocking, Probe concentration too high, Insufficient washing | Increase blocking time/concentration, Optimize probe dilution, Increase stringency of washes |
| Weak or No Signal | Inefficient permeabilization, Low target abundance, Probe degradation | Optimize Proteinase K treatment, Implement signal amplification, Check probe integrity |
| Autofluorescence | Endogenous fluorophores in tissue | Use a far-red dye like Cy5, Treat with sodium borohydride |
Visualizations
Caption: Experimental workflow for in situ hybridization.
Caption: Key components of the probe.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of biotinyl-tyramide-based in situ hybridization for sensitive background-free applications on formalin-fixed, paraffin-embedded tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel in situ hybridization signal amplification method based on the deposition of biotinylated tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-sensitive FISH using peroxidase-mediated deposition of biotin- or fluorochrome tyramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Western Blot Detection Using a Biotin-PEG-Cy5 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering a wider dynamic range and higher signal-to-noise ratios compared to traditional chemiluminescent methods. The use of cyanine dyes, such as Cy5, which fluoresce in the far-red spectrum, further enhances sensitivity by minimizing autofluorescence from biological molecules and blotting membranes. This document provides detailed application notes and protocols for a highly sensitive, three-step Western blot detection method utilizing a biotinylated secondary antibody in conjunction with a streptavidin-Cy5 conjugate. The inclusion of polyethylene glycol (PEG) linkers, as in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, can improve solubility and reduce steric hindrance, further optimizing the detection system.
This method offers significant signal amplification due to the high affinity of streptavidin for biotin, with each streptavidin molecule capable of binding up to four biotin molecules. This amplification, combined with the brightness and stability of the Cy5 fluorophore, allows for the detection of low-abundance proteins.
Applications
This detection method is suitable for a wide range of applications, including:
-
Quantitative analysis of protein expression: The linear relationship between signal intensity and protein amount allows for accurate quantification of changes in protein levels across different samples.[1][2]
-
Detection of low-abundance proteins: The signal amplification provided by the biotin-streptavidin interaction enables the detection of proteins that may be undetectable by less sensitive methods.
-
Multiplex Western blotting: The narrow emission spectrum of Cy5 allows for its use in combination with other fluorophores for the simultaneous detection of multiple proteins on the same blot.
-
Analysis of signaling pathways: This technique is ideal for studying changes in the phosphorylation state and expression levels of key proteins in signaling cascades, such as the EGFR and p38 MAPK pathways.
Featured Applications: Analysis of Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the development and progression of many cancers. Western blotting is a key technique for studying the activation of EGFR and its downstream effectors, such as Akt and ERK. The high sensitivity of the biotin-PEG-Cy5 detection system allows for the precise measurement of changes in the phosphorylation status of these proteins in response to various stimuli or therapeutic agents.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Activation of this pathway through a series of phosphorylation events can be effectively monitored by Western blotting. The quantitative capabilities of the biotin-PEG-Cy5 system are particularly valuable for studying the dose-dependent and time-course effects of various stimuli on the activation of p38 and its downstream targets like ATF-2.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data obtained using this Western blot protocol. Table 1 shows a comparison of signal-to-noise ratios for different detection methods. Table 2 illustrates the quantification of changes in protein phosphorylation in response to a stimulus.
Table 1: Comparison of Western Blot Detection Methods
| Detection Method | Target Protein | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Biotin-PEG-Cy5 System | Phospho-p38 | 8500 | 150 | 56.7 |
| Standard Fluorescent | Phospho-p38 | 2500 | 200 | 12.5 |
| Chemiluminescence | Phospho-p38 | 6000 | 500 | 12.0 |
Table 2: Quantitative Analysis of p38 MAPK Activation
| Treatment | Total p38 (Normalized Intensity) | Phospho-p38 (Normalized Intensity) | Fold Change in Phosphorylation |
| Control | 1.00 | 1.00 | 1.0 |
| Stimulus (10 min) | 0.98 | 5.20 | 5.3 |
| Stimulus (30 min) | 1.02 | 8.90 | 8.7 |
| Stimulus + Inhibitor | 0.99 | 1.50 | 1.5 |
Experimental Protocols
General Workflow
The overall experimental workflow for this Western blot protocol involves sample preparation, gel electrophoresis, protein transfer to a membrane, a series of antibody incubations, and finally, fluorescent signal detection and analysis.
Detailed Protocol
Materials and Reagents:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody specific to the target protein
-
Biotinylated secondary antibody (host-specific to the primary antibody)
-
Streptavidin-Cy5 conjugate (potentially prepared using this compound and streptavidin, or a commercial conjugate)
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system with appropriate filters for Cy5 (Excitation ~650 nm, Emission ~670 nm)
Procedure:
-
Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant using a protein assay. d. Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
-
Blocking: a. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: a. Dilute the primary antibody in blocking buffer to the recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: a. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Biotinylated Secondary Antibody Incubation: a. Dilute the biotinylated secondary antibody in blocking buffer. A typical starting dilution is 1:1,000 to 1:10,000. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: a. Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Streptavidin-Cy5 Incubation: a. Dilute the Streptavidin-Cy5 conjugate in blocking buffer. A common dilution range is 1:5,000 to 1:20,000. b. Incubate the membrane with the Streptavidin-Cy5 solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.
-
Final Washes: a. Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound Streptavidin-Cy5.
-
Signal Detection: a. Image the blot using a fluorescent imaging system equipped with a laser and/or filters appropriate for Cy5 detection. b. Adjust the exposure time to obtain a strong signal without saturating the detector.
-
Data Analysis: a. Use densitometry software to quantify the band intensities. b. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.
Conclusion
The use of a biotin-PEG-Cy5 detection system in Western blotting provides a highly sensitive and quantitative method for protein analysis. The three-step protocol described herein, leveraging the signal amplification of the biotin-streptavidin interaction and the favorable spectral properties of Cy5, is well-suited for researchers in academic and industrial settings who require robust and reliable protein detection. By following the detailed protocols and utilizing the provided application examples, scientists can effectively study complex biological processes and accelerate their research and drug development efforts.
References
Application Notes & Protocols: Synthesis and Application of a Tri-functional PROTAC with an N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ligase, and a linker connecting the two. The incorporation of additional functionalities, such as biotin for affinity purification and a fluorescent dye for imaging, into the linker can significantly enhance the utility of PROTACs as chemical biology tools.
This document provides a detailed protocol for the synthesis of a model PROTAC, dBET1-Bio-Cy5, which targets the BRD4 protein for degradation via the Cereblon E3 ligase. This PROTAC features a complex linker composed of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, enabling its use in a wide range of applications, including biochemical assays, cellular imaging, and proteomic studies.
Core Components and Design Strategy
The synthesis of the target PROTAC, dBET1-Bio-Cy5, involves the strategic assembly of three key components:
-
Warhead: JQ1, a potent inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, specifically targeting BRD4.
-
E3 Ligase Ligand: A pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A custom this compound linker that not only connects the warhead and the E3 ligase ligand but also incorporates a biotin tag for affinity-based applications and a Cy5 fluorescent dye for detection and imaging.
The synthetic strategy is based on a convergent approach, where the functionalized linker is first synthesized and then sequentially conjugated to the E3 ligase ligand and the warhead.
Synthesis of the Functionalized Linker and PROTAC
The synthesis is a multi-step process that begins with the preparation of the functionalized linker, followed by its conjugation to the E3 ligase ligand and the warhead.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| N-Boc-1,5-diaminopentane | Sigma-Aldrich | 861958 |
| Biotin-PEG3-NHS ester | BroadPharm | BP-21532 |
| m-PEG4-acid | BroadPharm | BP-21958 |
| Cy5-NHS ester | Lumiprobe | 13120 |
| Pomalidomide | Selleckchem | S1199 |
| JQ1 | Selleckchem | S7110 |
| HATU | Chem-Impex | 01919 |
| DIPEA | Sigma-Aldrich | 387649 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Acetonitrile (ACN) | Sigma-Aldrich | 271004 |
| HPLC Grade Water | Sigma-Aldrich | 270733 |
| Reverse-phase HPLC column (C18) | Waters | 186000488 |
Experimental Protocols
Protocol 1: Synthesis of the this compound Linker
This protocol describes the synthesis of a heterobifunctional linker with a free amine on one end and a carboxylic acid on the other, incorporating biotin and Cy5.
-
Step 1: Synthesis of Boc-protected amine-PEG-biotin:
-
Dissolve N-Boc-1,5-diaminopentane (1.0 eq) in DMF.
-
Add Biotin-PEG3-NHS ester (1.0 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Step 2: Boc deprotection:
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the amine-PEG-biotin intermediate.
-
-
Step 3: Conjugation with m-PEG4-acid:
-
Dissolve m-PEG4-acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the acid.
-
Add the amine-PEG-biotin intermediate (1.0 eq) to the activated acid solution.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by reverse-phase HPLC.
-
-
Step 4: Conjugation with Cy5-NHS ester:
-
The linker synthesized in the previous steps will have a free amine. This amine can be reacted with Cy5-NHS ester.
-
Dissolve the purified linker from step 3 in DMF.
-
Add Cy5-NHS ester (1.0 eq) and DIPEA (2.0 eq).
-
Stir the reaction in the dark at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final linker by reverse-phase HPLC.
-
Protocol 2: Synthesis of dBET1-Bio-Cy5 PROTAC
-
Step 1: Functionalization of Pomalidomide:
-
Pomalidomide is functionalized with an alkyl linker containing a terminal carboxylic acid, as previously described in the literature, to produce pomalidomide-COOH.
-
-
Step 2: Conjugation of Pomalidomide-COOH to the Linker:
-
Dissolve pomalidomide-COOH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the purified this compound linker with a free amine (1.0 eq).
-
Stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the pomalidomide-linker conjugate by reverse-phase HPLC.
-
-
Step 3: Functionalization of JQ1:
-
JQ1 is synthesized with a terminal amine group (JQ1-amine) for conjugation, following established literature procedures.
-
-
Step 4: Final Conjugation to JQ1-amine:
-
The pomalidomide-linker conjugate will have a terminal carboxylic acid from the m-PEG4-acid part of the linker.
-
Dissolve the pomalidomide-linker conjugate (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add JQ1-amine (1.2 eq).
-
Stir at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC, dBET1-Bio-Cy5, by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Characterization Data
| Compound | Molecular Weight (Da) | Purity (HPLC) |
| dBET1-Bio-Cy5 | ~2000-2200 | >95% |
Note: The exact molecular weight will depend on the precise structures of the functionalized JQ1 and pomalidomide used.
Application Protocols
The tri-functional nature of dBET1-Bio-Cy5 allows for a variety of applications to study its biological activity.
Protocol 3: In-cell Target Engagement using Fluorescence Microscopy
-
Seed cells (e.g., HeLa or 293T) on glass-bottom dishes.
-
Treat the cells with dBET1-Bio-Cy5 (at various concentrations, e.g., 10-1000 nM) for 4 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a confocal microscope with appropriate laser lines for DAPI and Cy5.
-
Analyze the subcellular localization of the PROTAC.
Protocol 4: BRD4 Degradation Assay by Western Blot
-
Seed cells (e.g., MM.1S) in 6-well plates.
-
Treat the cells with increasing concentrations of dBET1-Bio-Cy5 for 18 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Protocol 5: Affinity Pull-down of Binding Partners
-
Treat cells with dBET1-Bio-Cy5 for 4 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 2 hours at 4°C to capture the biotinylated PROTAC and its binding partners.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot to confirm the pull-down of BRD4 and CRBN.
-
For proteomic analysis, the eluted proteins can be identified by mass spectrometry.
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: Experimental workflow for synthesis and application.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of a tri-functional PROTAC, dBET1-Bio-Cy5. The incorporation of biotin and a Cy5 fluorescent dye into the PROTAC linker enables a multi-faceted approach to studying its mechanism of action and biological effects. This versatile chemical tool can be used for target validation, drug discovery, and detailed studies of protein degradation pathways. The synthetic strategy and application protocols can be adapted for the development of other multi-functional PROTACs targeting different proteins of interest.
Application Notes and Protocols: Quantifying Protein Expression with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of Operation
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile bifunctional reagent designed for the sensitive detection and quantification of proteins. This molecule incorporates three key components:
-
A Biotin Moiety: Enables high-affinity binding to avidin or streptavidin, which can be conjugated to reporter enzymes or solid surfaces.[1][2] This interaction is one of the strongest known non-covalent bonds in nature, providing robust and specific detection.[3]
-
A Cy5 Fluorophore: A far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum at approximately 662 nm.[4] Its properties are ideal for quantitative fluorescence-based applications due to lower autofluorescence from biological samples in this spectral range.[4]
-
PEG Linkers (PEG4 and PEG3): Flexible, hydrophilic polyethylene glycol spacers that improve the solubility of the reagent and the labeled protein.[2][5] They also minimize steric hindrance, ensuring that both the biotin and the Cy5 dye are accessible for their respective interactions.[4][5]
This reagent is typically supplied with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily forms stable covalent bonds with primary amines (e.g., the side chain of lysine residues) on the target protein in a buffer with a slightly alkaline pH (8.0-9.0).[6][7] Once conjugated to a protein of interest, such as an antibody, it allows for a dual-mode detection strategy: direct fluorescence imaging via Cy5 and signal amplification or capture via the biotin-streptavidin system.
Key Applications
The unique structure of this compound makes it suitable for a variety of protein quantification assays.
-
Quantitative Flow Cytometry: Ideal for measuring the abundance of cell surface or intracellular proteins at the single-cell level.[8][9] An antibody labeled with this reagent can be used for direct fluorescence detection in the Cy5 channel.
-
Quantitative Western Blotting: Allows for the fluorescent detection of protein bands on a membrane, offering a broader linear dynamic range and higher signal stability compared to traditional chemiluminescent methods.[10][11][12]
-
ELISA and Plate-Based Assays: The biotin tag can be used to immobilize the labeled protein on a streptavidin-coated plate for subsequent detection and quantification.[3][13]
-
Fluorescence Microscopy: Enables the visualization and quantification of protein localization and expression within cells and tissues.[14]
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound NHS Ester
This protocol describes the covalent conjugation of the reagent to a primary antibody.
Materials:
-
Antibody of interest (at 2-10 mg/mL in an amine-free buffer like PBS).
-
This compound NHS Ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6]
-
Purification Column (e.g., Sephadex G-25 spin column) for removing unconjugated dye.[6][7]
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% Sodium Azide).
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer using dialysis or a desalting column.
-
Prepare Antibody: Adjust the antibody concentration to 5-10 mg/mL in cold Labeling Buffer.[7]
-
Prepare Reagent: Immediately before use, dissolve the this compound NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.[6]
-
Labeling Reaction: Add a 5- to 15-fold molar excess of the dissolved reagent to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][7]
-
Purification: Remove the unconjugated reagent by passing the reaction mixture through a pre-equilibrated G-25 spin column.[6]
-
Quantification of Labeling: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol to 50% and store at -20°C.
Protocol 2: Quantifying Cell Surface Receptor Expression via Flow Cytometry
This protocol outlines the use of the labeled antibody for quantifying a cell surface protein.
Materials:
-
Cells expressing the target receptor.
-
Labeled primary antibody (from Protocol 1).
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide).
-
Propidium Iodide or other viability dye.
-
Flow cytometer with a laser capable of exciting Cy5 (e.g., 633 nm or 640 nm laser).
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold FACS Buffer. Adjust the cell density to 1x10^6 cells/mL.
-
Staining: Add the labeled primary antibody to 100 µL of the cell suspension at a pre-determined optimal concentration.
-
Incubation: Incubate for 30-45 minutes on ice in the dark.
-
Washing: Wash the cells three times with 1 mL of ice-cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS Buffer.
-
Viability Staining: Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the Cy5 fluorescence signal.[15]
-
Data Analysis: Gate on the live, single-cell population and measure the median fluorescence intensity (MFI) of the Cy5 signal for the positive and negative populations. For absolute quantification, a calibration curve using beads with a known number of fluorophores can be used.[16]
Data Presentation
Quantitative data should be presented clearly to facilitate interpretation.
Table 1: Flow Cytometry Quantification of HER2 Receptor on Different Cell Lines
| Cell Line | Treatment | Median Fluorescence Intensity (MFI) of Cy5 | Number of Receptors per Cell (Calculated via MESF Beads) |
| SK-BR-3 | Untreated | 85,430 ± 4,120 | ~1.5 x 10^6 |
| MCF-7 | Untreated | 12,150 ± 980 | ~2.0 x 10^4 |
| MDA-MB-231 | Untreated | 1,560 ± 310 | ~2.5 x 10^3 |
| SK-BR-3 | Herceptin (10 µg/mL) | 82,110 ± 3,950 | Not Applicable (Competitive Binding) |
Table 2: Quantitative Western Blot Analysis of EGFR Expression
| Sample | EGFR Band Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| Control Lysate | 1.00 ± 0.08 | 1.0 |
| EGF Stimulated (15 min) | 0.95 ± 0.11 | 0.95 |
| EGFR Inhibitor (24h) | 0.42 ± 0.05 | 0.42 |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for protein quantification using a Biotin-PEG-Cy5 labeled antibody.
Diagram 2: Detection Principle in Flow Cytometry
Caption: Principle of direct fluorescent detection of a cell surface protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 3. Biotin Quantification Kit and Related Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cy5 Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. abcam.com [abcam.com]
- 8. Flow Cytometry Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 10. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Biotinylated proteins for quantification, detection and purification [blog.interchim.com]
- 14. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 16. Quantification of cell surface proteins with bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing non-specific binding (NSB) of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. High background signal due to NSB can obscure specific signals, leading to inaccurate data interpretation. This guide offers a systematic approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common blocking agents.
Understanding Non-Specific Binding of this compound
Non-specific binding of this probe can arise from any of its three main components: the Cy5 dye, the biotin moiety, or the PEG linkers. Understanding the potential contribution of each is key to effective troubleshooting.
-
Cy5 Dye: This fluorophore is inherently hydrophobic and can bind to hydrophobic regions of proteins and lipids within cells and tissues. Additionally, cyanine dyes like Cy5 have been reported to bind non-specifically to certain cell types, such as monocytes and macrophages.
-
Biotin: Many tissues and cells, particularly the liver and kidney, contain endogenous biotin. If the experimental system utilizes streptavidin or avidin for detection, this endogenous biotin can lead to high background staining.
-
PEG Linkers: While polyethylene glycol (PEG) chains are included in this molecule to enhance solubility and reduce non-specific interactions, their effectiveness can be influenced by factors such as chain length and the surrounding biochemical environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this probe?
High background can stem from several factors:
-
Hydrophobic Interactions: The Cy5 dye can non-specifically bind to hydrophobic areas in your sample.[1]
-
Endogenous Biotin: Your sample may contain natural biotin, which will be detected by streptavidin-based amplification systems.
-
Inadequate Blocking: Non-specific sites on your sample may not be sufficiently covered, allowing the probe to bind indiscriminately.[1]
-
Probe Concentration Too High: Using an excessive concentration of the probe increases the likelihood of non-specific binding.[1]
-
Insufficient Washing: Failure to remove all unbound probe will result in a generalized high background.[1]
-
Autofluorescence: The sample itself may be naturally fluorescent at the wavelengths used for imaging.[1]
Q2: How can I distinguish between non-specific binding of the probe and autofluorescence of my sample?
A crucial first step in troubleshooting is to include proper controls. An unstained sample (treated with all reagents except the fluorescent probe) should be imaged using the same settings as your experimental samples. If you observe significant fluorescence in this control, the issue is likely autofluorescence. If the unstained control is dark but your stained sample has high background, the problem is non-specific binding of the probe.
Q3: Can the fixation method contribute to high background?
Yes, aldehyde-based fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. To minimize this, use the lowest effective concentration and fixation time. Alternatively, consider using organic solvents like cold methanol or acetone for fixation, which may produce less autofluorescence.
Q4: The non-specific binding appears to be localized to specific cell types. Why is this?
Some cyanine dyes, including Cy5, have been shown to bind non-specifically to monocytes and macrophages.[2][3] This is thought to be mediated in part by Fc receptors on these cells. If you are working with mixed cell populations, this could be the source of your issue.
Troubleshooting Guides
A systematic approach is the most effective way to identify and resolve the source of non-specific binding.
Guide 1: Initial Troubleshooting Workflow
This guide provides a step-by-step process for diagnosing and addressing high background.
Caption: Initial workflow for troubleshooting high background fluorescence.
Guide 2: Systematic Reduction of Non-Specific Binding
If non-specific binding of the probe is confirmed, follow these steps sequentially.
Caption: Step-by-step guide to reducing non-specific probe binding.
Data Presentation: Comparison of Common Blocking Agents
Choosing the right blocking agent is critical for reducing non-specific binding.[4] No single blocking agent is perfect for every application, so testing a few options is recommended.[5]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - General-purpose protein blocker.- Good for many applications. | - May contain endogenous biotin and immunoglobulins that cross-react with antibodies.- Not recommended for detecting phosphoproteins. |
| Normal Serum | 5-10% (v/v) | - Very effective at preventing non-specific binding of secondary antibodies if the serum is from the same species as the secondary antibody host. | - Must be matched to the secondary antibody host species.- Can be more expensive than BSA or milk. |
| Non-Fat Dry Milk | 1-5% (w/v) | - Inexpensive and effective general blocker. | - Contains endogenous biotin, making it unsuitable for avidin-biotin detection systems.- High phosphoprotein content interferes with detection of phosphorylated targets. |
| Fish Gelatin | 0.1-0.5% (w/v) | - Less likely to cross-react with mammalian antibodies compared to BSA or milk.[6] | - May not be as effective as other blockers in all situations. |
| Commercial Blocking Buffers | Varies by manufacturer | - Optimized formulations, often protein-free.- High consistency and long shelf-life. | - Can be more expensive than "home-brew" options. |
Experimental Protocols
Protocol 1: Optimizing Probe Concentration
The goal is to find the lowest concentration of the probe that provides a strong specific signal with a low background.
Methodology:
-
Prepare a dilution series of the this compound probe in your assay buffer. A good starting point is a series of 1:2 dilutions from a concentration 10-fold higher than the manufacturer's recommendation to 10-fold lower.
-
Prepare multiple identical samples (e.g., cell-coated coverslips or tissue sections). Include a "no probe" control for background assessment.
-
Stain each sample with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Quantify the signal-to-noise ratio for each concentration. The optimal concentration is the one that provides the highest ratio.
Protocol 2: Endogenous Biotin Blocking
This protocol is essential if you are using a streptavidin-based detection system and your sample has high levels of endogenous biotin (e.g., liver, kidney).[7]
Methodology:
-
After fixation and permeabilization , wash your sample with a suitable buffer (e.g., PBS).
-
Incubate the sample with an avidin solution (e.g., 0.05% avidin in PBS) for 15-20 minutes at room temperature.[7][8] This step blocks the endogenous biotin in the tissue.
-
Wash the sample thoroughly with buffer to remove unbound avidin.
-
Incubate the sample with a biotin solution (e.g., 0.005% biotin in PBS) for 15-20 minutes at room temperature.[7][8] This saturates the biotin-binding sites on the avidin from the previous step, preventing it from binding to your biotinylated probe.
-
Wash the sample thoroughly with buffer.
-
Proceed with your standard staining protocol , starting with the application of your this compound probe.
Protocol 3: Testing the Effectiveness of Different Blocking Agents
This experiment will help you determine the best blocking agent for your specific assay.
Methodology:
-
Prepare several blocking buffers , each containing a different blocking agent (e.g., 3% BSA in PBST, 5% Normal Goat Serum in PBST, 1% Non-Fat Dry Milk in PBST).
-
Prepare multiple identical samples. Include a "no blocking" control.
-
Incubate one set of samples in each of the different blocking buffers for 1 hour at room temperature with gentle agitation.
-
Proceed with the staining protocol , using the optimal concentration of your this compound probe as determined in Protocol 1.
-
Image all samples using identical acquisition settings.
-
Compare the background signal across the different blocking conditions. The blocking agent that yields the lowest background without diminishing the specific signal is the most suitable for your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. google.com [google.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Labeling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a dual-functional labeling reagent. It contains a Cy5 fluorophore for far-red fluorescence detection (excitation/emission ~649/667 nm), a biotin moiety for high-affinity binding to streptavidin or avidin, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3).[1][2][3] The PEG chains increase the reagent's hydrophilicity, which helps to improve solubility in aqueous solutions and reduce non-specific binding during experiments.[2][3] This reagent is commonly used for:
-
Fluorescently labeling and biotinylating proteins, antibodies, and other biomolecules.
-
Applications in immunoassays (e.g., ELISA), flow cytometry, microscopy, and Western blotting.[3][4]
-
Specific capture and detection of biomolecules.[5]
-
Use as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1][6]
Q2: What are the key factors to consider when optimizing the labeling concentration?
Optimizing the labeling concentration is critical for achieving the desired degree of labeling (DOL) without compromising the functionality of the target molecule. Key factors include:
-
Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the concentration of the protein or molecule to be labeled.[7] A recommended starting range is typically 2-10 mg/mL.[7]
-
Molar Coupling Ratio (MCR): This is the molar ratio of the labeling reagent to the target molecule in the reaction mixture. It is a critical parameter to vary when establishing optimal conditions.[8]
-
pH of the Reaction Buffer: The pH of the reaction buffer significantly impacts the labeling efficiency. For NHS ester-based labeling, a pH range of 8.2-8.5 is often optimal to ensure primary amines on the target molecule are deprotonated and reactive.[7]
-
Reaction Time and Temperature: These parameters influence the rate of the labeling reaction. A common starting point is a 2-hour incubation at room temperature (18-25°C) in the dark.[8]
Q3: How does the Degree of Labeling (DOL) affect my experiment?
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single target molecule, can significantly impact the experimental outcome.[9]
-
High DOL: May lead to fluorescence quenching, where the fluorescence intensity decreases despite a higher number of fluorophores.[10] It can also potentially alter the biological activity or binding affinity of the labeled molecule due to steric hindrance or modification of key residues.[][12]
-
Low DOL: May result in a weak signal, making detection difficult.
The optimal DOL is application-dependent and should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Weak Fluorescent Signal | Suboptimal Protein Concentration: The concentration of the target molecule may be too low for an efficient reaction.[7] | Concentrate the protein solution to at least 2 mg/mL, with an optimal concentration often around 10 mg/mL.[7] |
| Incorrect pH of Reaction Buffer: If the pH is too low, primary amines on the target molecule will be protonated and less reactive.[7] | Ensure the reaction buffer pH is between 8.2 and 8.5. You may need to add a base like sodium bicarbonate to adjust the pH.[7] | |
| Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the target molecule for the labeling reagent.[7] | Exchange the buffer to an amine-free buffer like PBS, MES, or HEPES before starting the labeling reaction.[7] | |
| Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester on the labeling reagent is susceptible to hydrolysis, especially at high pH, rendering it inactive. | Prepare the labeling reagent solution immediately before use. Avoid prolonged storage of the dissolved reagent. | |
| High Background / Non-Specific Staining | Excess Unbound Label: Free, unreacted labeling reagent can contribute to high background fluorescence. | Ensure thorough purification of the labeled conjugate to remove all unbound dye. A second purification step may be necessary.[7] |
| High Degree of Labeling (DOL): Over-labeling can sometimes lead to aggregation and non-specific binding. | Optimize the molar coupling ratio to achieve a lower DOL. Start with molar coupling ratios in the range of 10:1 to 40:1 (label:protein) and adjust as needed.[8] | |
| Hydrophobic Interactions: The Cy5 dye can be hydrophobic, potentially leading to non-specific binding.[13] | The PEG linkers in this compound are designed to mitigate this. Ensure proper washing steps in your experimental protocol. | |
| Altered Functionality of the Labeled Molecule | Modification of Critical Residues: The labeling reagent may have reacted with amino acids that are essential for the protein's activity or binding. | Try different molar coupling ratios to reduce the overall degree of labeling. If the issue persists, consider alternative labeling strategies that target different functional groups. |
| Steric Hindrance: The attached label may physically block interaction sites on the molecule.[] | The PEG spacer is intended to reduce steric hindrance. However, if problems persist, a lower DOL may be necessary. |
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general guideline for labeling proteins with this compound. Optimization will be required for each specific protein and application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the Labeling Reagent:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Labeling Reaction:
-
Add a sufficient volume of 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM and a pH of approximately 8.3.[7]
-
Add the calculated amount of the labeling reagent stock solution to the protein solution. The amount to add will depend on the desired molar coupling ratio (start with a range of 10:1 to 40:1, label to protein).
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted labeling reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Determine the Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor for Cy5 at 280 nm is typically around 0.05.
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
DOL = Dye Concentration / Protein Concentration (Where A280 and Amax are the absorbances at 280 nm and the maximum wavelength for Cy5, respectively; CF is the correction factor; and ε is the molar extinction coefficient).
-
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: A logical diagram for troubleshooting common issues in labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no Cy5 signal in my experiment. What are the potential causes?
A weak or absent signal can stem from several factors throughout your experimental workflow. Here are some of the most common culprits:
-
Suboptimal Reagent Concentrations: The concentrations of your biotinylated probe (e.g., antibody) and the streptavidin-Cy5 conjugate are critical. Using concentrations that are too low will naturally result in a weak signal.[1] It is recommended to perform a titration to determine the optimal concentrations for your specific application.[1]
-
Inefficient Biotin-Streptavidin Binding: The interaction between biotin and streptavidin can be hindered. This could be due to steric hindrance if the biotin molecule is attached too close to the antigen-binding site of an antibody.[2] Additionally, using buffers containing biotin, such as some sera or RPMI 1640, can compete with your biotinylated probe for binding to streptavidin.[3]
-
Fluorescence Quenching: The fluorescence of Cy5 can be quenched, leading to a reduced signal. This can occur if the degree of labeling (DOL) is too high (dye-dye quenching) or if the Cy5 molecule is in close proximity to certain amino acids (like aromatic amino acids) or nucleotides (like guanine).[4][5][6]
-
Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1][7] This is especially a concern with high-intensity light sources used in confocal microscopy.[7]
-
Improper Storage and Handling: The this compound reagent is sensitive to light and temperature. Improper storage can lead to degradation of the Cy5 dye and a loss of fluorescence. It is typically recommended to store the reagent at -20°C in the dark.[8]
-
Incorrect Imaging Settings: The settings on your fluorescence microscope or imaging system must be optimized for Cy5. This includes using the correct excitation and emission filters. The excitation maximum for Cy5 is around 649 nm, and the emission maximum is around 667 nm.[8][9] Far-red fluorophores like Cy5 are not visible to the human eye through the microscope eyepiece and require a CCD camera or confocal system for detection.[1]
Q2: How can I optimize the concentrations of my biotinylated antibody and streptavidin-Cy5?
Titration is key to finding the ideal concentrations. Here’s a general approach:
-
Titrate the Streptavidin-Cy5 Conjugate: Start with a fixed, recommended concentration of your biotinylated primary antibody. Then, perform a series of experiments with varying concentrations of the streptavidin-Cy5 conjugate. A typical starting concentration for streptavidin conjugates is between 0.5–10 µg/mL.[3]
-
Titrate the Primary Antibody: Once you have determined the optimal concentration of the streptavidin-Cy5, you can then titrate the primary biotinylated antibody to further refine the signal-to-noise ratio.[3] If you experience high non-specific background staining, you may need to reduce the primary antibody concentration.[1]
Q3: I suspect fluorescence quenching is an issue. How can I mitigate this?
To address potential quenching:
-
Optimize the Degree of Labeling (DOL): If you are biotinylating your own molecule, it is crucial to control the DOL. Too many fluorophores per molecule can lead to self-quenching.[4][6] Follow the manufacturer's protocol to achieve the recommended DOL.
-
Consider the Local Environment: Be aware that the local molecular environment can affect Cy5 fluorescence.[4] If possible, choose a labeling strategy that positions the Cy5 dye away from known quenching moieties.
-
Use Antifade Mounting Media: For microscopy applications, using a mounting medium containing an antifade reagent can help protect against photobleaching and some forms of chemical quenching.[1]
Q4: What are some best practices for handling and storing this compound?
Proper handling and storage are crucial for maintaining the reagent's performance:
-
Storage: Store the reagent at -20°C and protect it from light.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use volumes.
-
Solution Preparation: When preparing working solutions, use high-quality, nuclease-free water and appropriate buffers. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media.[8][9][10]
Experimental Protocols
General Protocol for Indirect Immunofluorescence Staining
This is a generalized protocol and may require optimization for your specific cell type and target.
-
Cell Preparation:
-
Grow cells on coverslips or in a multi-well plate.
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes if the target is intracellular.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in a blocking buffer for 60 minutes at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS. Avoid using sera that may contain endogenous biotin.[11]
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Streptavidin-Cy5 Incubation:
-
Dilute the this compound streptavidin conjugate to its optimal concentration (e.g., 1-5 µg/mL) in the blocking buffer.
-
Incubate the cells with the streptavidin-Cy5 solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope or confocal microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~649/667 nm).
-
Protocol for Premixing Biotinylated Antibody and Streptavidin-Cy5
This method can save time by reducing the number of incubation and wash steps.[2]
-
Determine Optimal Ratio: First, determine the optimal molar ratio of your biotinylated antibody to the streptavidin-Cy5 conjugate. Recommended starting ratios to test are 3:1, 1:1, and 1:3.[2][3]
-
Premixing:
-
Staining:
-
Follow the steps for cell preparation and blocking as in the indirect staining protocol.
-
Incubate the cells with the premixed complex for 1 hour at room temperature.
-
Wash the cells as described previously.
-
Mount and image.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Source |
| Primary Antibody Concentration | Titration needed, start around 1 µg/mL | Optimal concentration is highly variable. | [1] |
| Streptavidin-Cy5 Concentration | 0.5 - 10 µg/mL | Titration is recommended. | [3] |
| Antibody:Streptavidin Molar Ratio (for premixing) | Test 3:1, 1:1, and 1:3 | The optimal ratio should be determined empirically. | [2][3] |
| This compound Excitation Max | ~649 nm | [8][9] | |
| This compound Emission Max | ~667 nm | [8][9] | |
| Storage Temperature | -20°C | Protect from light. | [8] |
Visual Guides
Troubleshooting Workflow for Low Cy5 Signal
Caption: A flowchart for troubleshooting low Cy5 fluorescence signals.
Streptavidin-Biotin Interaction in an Assay
Caption: Diagram of the streptavidin-biotin signaling pathway.
References
- 1. biotium.com [biotium.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 photostability and photobleaching issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. The information focuses on addressing common challenges related to the photostability and photobleaching of this fluorescent conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a fluorescent molecule belonging to the cyanine dye family. It is chemically modified with two key components: a biotin molecule and polyethylene glycol (PEG) chains. The Cy5 fluorophore emits light in the far-red spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from cells and tissues.[1][2] The biotin component allows for high-affinity binding to streptavidin and avidin, enabling its use in various assays and imaging techniques. The PEG linkers enhance the molecule's water solubility and reduce non-specific binding to surfaces and other molecules.[3][4] Its primary applications include fluorescence microscopy, flow cytometry, western blotting, and other immunoassays where fluorescent detection is required.
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] This process occurs when the dye is exposed to excitation light, particularly at high intensities or for prolonged periods. For Cy5, photobleaching is primarily caused by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore's structure.[1][5] This degradation of the fluorescent signal can compromise the quality of experimental data, especially in applications that require long exposure times, such as single-molecule studies or time-lapse imaging.[1]
Q3: What factors contribute to the photobleaching of this compound?
A: Several factors can accelerate the photobleaching of Cy5 and its derivatives:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, leading to a higher probability of photochemical damage.[1][6]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[6]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching by reacting with the excited triplet state of Cy5 to form damaging ROS.[1][5]
-
Local Chemical Environment: Factors such as pH, the presence of oxidizing or reducing agents, and the proximity of other molecules can influence the photostability of the dye. While Cy5 is relatively stable over a broad pH range (pH 4-10), extreme conditions can affect its performance.[2][7]
-
Environmental Factors: Exposure to environmental ozone has been shown to rapidly degrade Cy5.[8]
Q4: Can the PEG and biotin modifications affect the photostability of the Cy5 dye?
A: While the primary role of the PEG linkers is to improve solubility and reduce non-specific binding, and biotin is for specific targeting, the local chemical environment created by these modifications can have some influence on the photostability of the Cy5 core. The PEG chains can alter the immediate microenvironment of the dye, potentially affecting its interaction with oxygen and other reactive species. However, the fundamental susceptibility of the Cy5 chromophore to photobleaching remains the primary concern.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Issue 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: Photobleaching due to excessive light exposure.
-
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to attenuate the excitation light.[9]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image. When locating the region of interest, use transmitted light or a lower magnification.[6][9]
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.[10][11]
-
Optimize Imaging Buffer: Deoxygenating the imaging buffer by bubbling with nitrogen or using an oxygen scavenging system (e.g., glucose oxidase/catalase) can significantly reduce photobleaching.[12]
-
Issue 2: Low signal-to-noise ratio (SNR).
-
Possible Cause: Insufficient labeling, low quantum yield, or high background fluorescence.
-
Solutions:
-
Optimize Labeling Protocol: Ensure the optimal concentration of the Cy5 conjugate and streptavidin/avidin is used for labeling to achieve a good degree of labeling without causing quenching.
-
Choose Appropriate Filters: Use high-quality bandpass filters that are specifically designed for Cy5's excitation and emission spectra to maximize signal collection and minimize background.
-
Block for Non-specific Binding: The PEG chains help reduce non-specific binding, but proper blocking steps (e.g., with BSA or serum) are still crucial to minimize background signal.
-
Consider More Photostable Alternatives: If photobleaching is severely limiting the signal, consider using more photostable dyes in the same spectral range, such as Alexa Fluor 647.[1]
-
Issue 3: Inconsistent or non-reproducible quantitative measurements.
-
Possible Cause: Variable photobleaching between samples or experiments.
-
Solutions:
-
Standardize Imaging Conditions: Use the exact same imaging parameters (laser power, exposure time, etc.) for all samples that will be quantitatively compared.
-
Image Quickly After Preparation: Minimize the time between sample preparation and imaging to reduce the effects of dye degradation over time.
-
Create a Photobleaching Curve: For highly quantitative studies, you can measure the rate of photobleaching and use this information to correct your data for signal loss over time.[9]
-
Use an Internal Standard: If possible, include a stable fluorescent standard in your samples to normalize your measurements.
-
Issue 4: Observation of a blue-shifted fluorescent signal over time.
-
Possible Cause: Photoconversion of Cy5 to a Cy3-like species.
-
Details: Recent studies have shown that under certain conditions, Cy5 can undergo a photoconversion process that results in a blue-shifted emission, resembling that of Cy3.[13] This phenomenon is more likely to occur at higher dye concentrations and can lead to artifacts in multicolor imaging experiments.
-
Solutions:
-
Use Lower Dye Concentrations: Working at lower, single-molecule-friendly concentrations can reduce the likelihood of intermolecular photoconversion.[13]
-
Be Aware of Potential Artifacts: When performing multicolor imaging with other green or yellow fluorophores, be cautious of potential signal bleed-through from photoconverted Cy5.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to differentiate the true signal from any photoconverted species.
-
Quantitative Data on Cy5 Photostability
The photostability of a fluorophore can be quantified by its photobleaching quantum yield and the average number of photons it can emit before photobleaching. These values can be influenced by the local environment and the presence of photostabilizing agents.
| Parameter | Cy5 (Typical Values) | Cy5 with Photostabilizers | Notes |
| Photobleaching Quantum Yield (Φb) | ~10-4 - 10-6 | Can be significantly lower | A lower value indicates higher photostability. |
| Total Emitted Photons before Bleaching | ~104 - 105 | Can be increased by 10- to 100-fold | Varies greatly with excitation intensity and environment.[14] |
| Triplet State Lifetime (τT) | ~1-2 µs | Can be reduced | Shorter triplet state lifetimes generally lead to higher photostability.[5] |
Note: These values are general for the Cy5 fluorophore and can vary depending on the specific experimental conditions, including the conjugation to PEG and biotin.
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate
This protocol provides a method to quantify the photobleaching rate of this compound in a microscopy experiment.
1. Sample Preparation: a. Prepare a sample with immobilized molecules labeled with this compound on a glass coverslip. For example, immobilize biotinylated BSA on a streptavidin-coated surface, then add the Cy5 conjugate. b. Mount the coverslip using an appropriate imaging buffer. Prepare parallel samples with and without an antifade reagent.
2. Microscope Setup: a. Use a fluorescence microscope (e.g., confocal or TIRF) equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm). b. Set the laser power to a constant and relevant level for your typical experiments. c. Select an appropriate emission filter for Cy5 (e.g., 660-710 nm). d. Set up a time-lapse acquisition with a defined frame interval (e.g., 1 frame per second).
3. Image Acquisition: a. Focus on a representative area of the sample. b. Start the time-lapse acquisition and record a series of images until the fluorescence signal has significantly decreased.
4. Data Analysis: a. Measure the mean fluorescence intensity of several regions of interest (ROIs) in each frame of the time-lapse series. b. Subtract the background intensity from each measurement. c. Normalize the intensity values to the initial intensity (at time t=0). d. Plot the normalized intensity as a function of time. e. Fit the decay curve to a single exponential function (I(t) = I0 * e-kt) to determine the photobleaching rate constant (k). The photobleaching half-life can be calculated as t1/2 = ln(2)/k.
Protocol 2: Preparation of an Oxygen Scavenging Imaging Buffer
This buffer helps to reduce photobleaching by removing molecular oxygen from the sample environment.
Materials:
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Imaging Buffer (e.g., PBS or a buffer appropriate for your sample)
Procedure:
-
Prepare a stock solution of 20% (w/v) glucose in water and filter-sterilize.
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in buffer) and catalase (e.g., 3.5 mg/mL in buffer). Store in small aliquots at -20°C.
-
Immediately before your imaging session, prepare the final imaging buffer. For a final volume of 1 mL, add:
-
10 µL of 20% glucose stock (final concentration 0.2%)
-
1 µL of glucose oxidase stock (final concentration 10 µg/mL)
-
1 µL of catalase stock (final concentration 3.5 µg/mL)
-
988 µL of your imaging buffer.
-
-
Gently mix and use the buffer for mounting your sample. For best results, allow the buffer to sit on the sample for a few minutes before sealing the coverslip to allow the enzymes to remove dissolved oxygen.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. rsc.org [rsc.org]
- 5. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Improving signal-to-noise ratio for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a bifunctional fluorescent probe. Its key components are:
-
Cy5: A far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum around 662 nm.[1] Its use in the far-red spectrum helps minimize background autofluorescence from cells and tissues.[1][2]
-
Biotin: A small molecule with an exceptionally high affinity for avidin and streptavidin, enabling strong and specific binding for detection and signal amplification.[1][3]
-
PEG Linkers (PEG4 and PEG3): Polyethylene glycol spacers that increase the molecule's solubility and create distance between the biotin and Cy5 moieties. This flexible linker is designed to reduce steric hindrance, ensuring that both the biotin can efficiently bind to streptavidin and the Cy5 fluorophore can emit light without interference.[1][3][4]
Q2: I am observing a high background signal in my experiment. What are the potential causes and solutions?
High background fluorescence can significantly decrease the signal-to-noise ratio. Common causes and troubleshooting steps are outlined below.[2]
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Perform a titration experiment to determine the optimal concentration of the Cy5 probe that provides a strong specific signal without a high background.[2][5] |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation with the probe to more effectively remove unbound molecules.[2] |
| Non-Specific Binding | Use an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA) to saturate non-specific binding sites on your sample before adding the probe.[2] |
| Autofluorescence | Always include an unstained control sample to measure the inherent autofluorescence of your cells or tissue.[2] Since Cy5 is a far-red dye, autofluorescence is generally lower compared to shorter wavelength dyes.[1] |
| Impure Probe | Ensure that the probe is properly purified and that there is no free, unconjugated Cy5 dye, which can bind non-specifically.[2] |
Q3: My fluorescent signal is weak or completely absent. What should I check?
A weak or absent signal can be due to a variety of factors, from experimental design to reagent issues.
| Potential Cause | Recommended Solution |
| Low Target Expression | Confirm that the target molecule (which the biotin is indirectly binding to via a streptavidin-conjugated primary antibody, for example) is expressed in your sample. Include a positive control if possible.[5] |
| Photobleaching | Minimize the exposure of the sample to the excitation light source. When performing microscopy, use an antifade mounting medium to protect the Cy5 fluorophore from degradation.[2][5] |
| Incorrect Filter Sets | Verify that the excitation and emission filters in your imaging system are appropriate for Cy5 (Excitation ~646 nm, Emission ~662 nm).[6] |
| Suboptimal Streptavidin Conjugate | If using a streptavidin-conjugated secondary reagent, ensure it is of high quality and used at an optimal concentration. The biotin-streptavidin interaction is robust, but the overall signal depends on the entire detection chain.[7] |
| pH of Buffer | Cy5 fluorescence is generally stable across a wide pH range (pH 4 to 10).[1][3] However, it is good practice to ensure your experimental buffers are within this range. |
Q4: Can the PEG linkers in the molecule cause any experimental issues?
While PEGylation is designed to be beneficial by reducing non-specific binding and increasing solubility[4][8], in some in vivo applications, PEG can be immunogenic. This could lead to the formation of anti-PEG antibodies, which might cause faster clearance of the probe or hypersensitivity reactions.[9][10][11] This is generally less of a concern for in vitro experiments.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues with signal-to-noise ratio.
Caption: A troubleshooting workflow for signal-to-noise issues.
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Concentration
This protocol is essential for finding the concentration of the probe that yields the highest signal-to-noise ratio.
-
Prepare a Dilution Series: Create a series of dilutions of the Cy5 probe in your assay buffer. A typical starting range might be from 0.1 µM to 10 µM.
-
Sample Preparation: Prepare identical samples (e.g., cells seeded on coverslips or wells of a microplate). Include a negative control sample that will not be incubated with the probe.
-
Blocking: If applicable to your assay, incubate all samples with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to prevent non-specific binding.[2]
-
Incubation: Incubate the samples with the different concentrations of the Cy5 probe for a fixed amount of time (e.g., 1 hour) at room temperature, protected from light.
-
Washing: Wash all samples thoroughly. For example, perform three washes with PBS containing 0.1% Tween-20 for 5 minutes each.[2]
-
Imaging: Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and a background region for each concentration. Plot the signal-to-noise ratio (Signal Intensity / Background Intensity) against the probe concentration to identify the optimal concentration.
Protocol 2: Standard Staining Workflow for Immunofluorescence
This workflow illustrates a typical use case for this probe in an immunofluorescence experiment where a primary antibody is detected by a streptavidin-conjugated secondary antibody, followed by the biotin-Cy5 probe.
Caption: A standard immunofluorescence workflow using biotin-Cy5.
Signaling Pathway and Data Interpretation
The use of this compound is typically part of a detection system rather than a signaling pathway itself. The principle is based on the high-affinity interaction between biotin and streptavidin, which can be used to amplify a signal.[7][12]
Signal Amplification Principle
Caption: The biotin-streptavidin signal amplification principle.
This amplification occurs because one streptavidin molecule can bind up to four biotinylated molecules.[12] By using a streptavidin conjugate, you can recruit multiple Biotin-PEG-Cy5 probes to the site of a single primary antibody, significantly increasing the fluorescent signal from the target.
References
- 1. sulfo-Cyanine5-ПЭГ3-биотин [ru.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 7. A biotin–streptavidin signal amplification strategy for a highly sensitive chemiluminescent immunoassay for chicken interferon-γ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 11. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-activated streptavidin–biotin controlled binding probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent conjugate containing a Cy5 dye, a biotin molecule, and two polyethylene glycol (PEG) linkers.[1][2][3] It is often used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs for targeted protein degradation.[1] The Cy5 moiety provides a far-red fluorescent signal for detection, biotin enables high-affinity binding to streptavidin or avidin, and the hydrophilic PEG spacers enhance aqueous solubility and reduce steric hindrance.[2][3] Common applications include immunoassays, cell imaging, flow cytometry, and other bioconjugation techniques.[4]
Q2: What are the primary causes of aggregation for this conjugate?
Aggregation of this compound conjugates can be attributed to several factors:
-
Hydrophobic Interactions: The Cy5 dye component has a degree of hydrophobicity, which can lead to self-association and aggregation in aqueous buffers, particularly at high concentrations.[5]
-
High Concentrations: Concentrated solutions of the conjugate increase the likelihood of intermolecular interactions and aggregation.
-
Improper Storage and Handling: Multiple freeze-thaw cycles can destabilize the conjugate and promote the formation of aggregates.[6] Exposure to light can lead to photobleaching and potential degradation.[6]
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence the solubility and stability of the conjugate.
Q3: How does the PEG component of the conjugate help in preventing aggregation?
The polyethylene glycol (PEG) linkers play a crucial role in preventing aggregation in several ways:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the otherwise hydrophobic Cy5 dye.[5]
-
Steric Hindrance: The flexible PEG chains create a "shield" around the Cy5 molecule, which sterically hinders close contact between dye molecules and reduces the likelihood of aggregation.[7]
-
Formation of a Hydration Shell: In aqueous solutions, PEG chains are surrounded by a shell of water molecules, which further contributes to the solubility and stability of the conjugate.
Troubleshooting Guide: Preventing and Resolving Aggregation
Issue: I observe precipitation or a cloudy appearance in my stock solution or working solution.
This is a common sign of aggregation. Follow these steps to troubleshoot the issue:
1. Review Your Dissolution Protocol:
-
Initial Solubilization: For the initial stock solution, it is recommended to use a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer.[8] This ensures the hydrophobic Cy5 core is fully dissolved.
-
Aqueous Dilution: When preparing working solutions in aqueous buffers such as PBS, add the buffer slowly to the stock solution while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
2. Assess the Concentration:
-
High concentrations of Cy5 conjugates are more prone to aggregation. If you are working with high concentrations, consider diluting your sample.
3. Centrifuge to Remove Aggregates:
-
If aggregates are already present, they can often be removed by centrifugation. Spin down the solution in a microcentrifuge and carefully collect the supernatant for your experiment.
4. Optimize Buffer Conditions:
-
Adjust pH: Ensure the pH of your buffer is appropriate. The fluorescence of Cy5 is generally stable between pH 4 and 10.[4]
-
Ionic Strength: The salt concentration of your buffer can impact solubility. If you are observing aggregation in a low-salt buffer, consider increasing the salt concentration (e.g., using PBS with 150 mM NaCl).
-
Additives: The inclusion of certain additives can help to prevent or reduce aggregation. See the table below for recommendations.
Recommended Additives to Prevent Aggregation
| Additive Class | Example | Recommended Concentration | Mechanism of Action |
| Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes the native state of molecules and reduces aggregation.[9] |
| Sucrose | 0.1-0.5 M | Increases viscosity and stabilizes molecules.[] | |
| Amino Acids | L-Arginine/L-Glutamate | 50-100 mM | Can reduce hydrophobic interactions and improve solubility.[9][] |
| Non-ionic Detergents | Tween® 20 or Triton™ X-100 | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic molecules and prevent aggregation.[9][11] |
| Reducing Agents | DTT or TCEP | 1-5 mM | Prevents the formation of disulfide bonds if other components in the solution are prone to oxidation.[9] |
Note: The compatibility and effectiveness of additives should be tested for your specific application to ensure they do not interfere with downstream experimental steps.
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
This protocol provides a general guideline for dissolving and storing the conjugate to minimize aggregation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO or DMF
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized conjugate to warm to room temperature to prevent moisture condensation.
-
Prepare a Concentrated Stock Solution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small volume of anhydrous DMSO or DMF to the vial to dissolve the powder completely. For example, to create a 10 mM stock solution.
-
Gently vortex or pipette up and down to ensure the conjugate is fully dissolved. The solution should be clear.
-
-
Aliquoting and Storage of Stock Solution:
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution.
-
To prepare a working solution, slowly add your desired aqueous buffer (e.g., PBS) to the stock solution while gently vortexing. Avoid adding the stock solution directly to a large volume of buffer without mixing.
-
If any visible aggregates form upon dilution, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.
-
-
Handling of Working Solutions:
-
Protect working solutions from light to prevent photobleaching.[6]
-
Use the diluted working solution as soon as possible. Avoid long-term storage of dilute aqueous solutions.
-
Visualizations
Troubleshooting Workflow for Conjugate Aggregation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Storage of dye labeled probes [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
Effect of pH on N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 labeling efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of pH on the labeling efficiency of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and related NHS-ester dyes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for labeling primary amines on proteins with N-hydroxysuccinimide (NHS) esters like Cy5 is in the range of 8.2 to 8.5.[1][2][3][4] This pH range offers the best compromise between the reactivity of the target amine groups and the stability of the NHS ester.
Q2: Why is pH so critical for this labeling reaction?
A2: The pH is a critical parameter because it influences two competing chemical reactions:
-
Amine Reactivity: The labeling reaction targets primary amines, such as the side chain of lysine residues. These amines need to be in a deprotonated state (-NH2) to act as effective nucleophiles and react with the NHS ester. At acidic or neutral pH, these groups are largely protonated (-NH3+), making them unreactive.[5]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly with higher pH.[5][6][7]
Therefore, the optimal pH maximizes the concentration of reactive amines while minimizing the rate of dye hydrolysis.
Q3: What happens if the pH is too low?
A3: If the pH is too low (e.g., below 7.2), the majority of the primary amine groups on the protein will be protonated. This significantly reduces their nucleophilicity, leading to very low or no labeling efficiency.[5] While the NHS ester is more stable at a lower pH, the lack of reactive target sites will prevent successful conjugation.
Q4: What happens if the pH is too high?
A4: If the pH is too high (e.g., above 9.0), the hydrolysis of the NHS ester becomes the dominant reaction.[5][7] The dye will be quickly inactivated by reacting with water before it can conjugate to the protein, resulting in low labeling efficiency.
Q5: Can I use Tris buffer for the labeling reaction?
A5: No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][8] These buffers will compete with the primary amines on your protein for reaction with the NHS ester, which will significantly reduce the labeling efficiency of your target molecule.
Q6: Does the fluorescence of Cy5 itself depend on pH?
A6: The fluorescence intensity of the Cy5 dye is largely independent of pH within a broad range of approximately 3 to 10.[3] Therefore, any observed changes in signal during the labeling process at different pH values are due to labeling efficiency, not changes in the dye's intrinsic fluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of reaction buffer: The pH is too low, leading to protonated, unreactive amines. | Verify the pH of your protein solution and labeling buffer. The optimal range is 8.2-8.5.[1][2][3][4] Use a freshly prepared buffer such as 0.1 M sodium bicarbonate. |
| Hydrolysis of the NHS ester: The pH is too high, or the dye was exposed to aqueous buffer for too long before adding the protein. | Prepare the dye solution immediately before use.[1] Ensure the pH does not exceed 9.0. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6][7] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the protein for the dye. | Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, or sodium bicarbonate) before labeling.[6][8] | |
| Inconsistent Labeling Results | Inaccurate reagent measurement: Varying amounts of dye or protein are used between experiments. | Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.[1] |
| Low protein concentration: Labeling efficiency can be dependent on the protein concentration. | If possible, concentrate the protein to at least 2 mg/mL.[2][4] | |
| High Background Signal | Non-specific binding of the dye: The dye is binding non-covalently to the protein or other components. | Ensure the reaction is properly quenched after the incubation period and that the purification of the conjugate is thorough.[1] |
Data Presentation
The efficiency of an NHS ester-based labeling reaction is a balance between the desired amidation reaction with the protein and the competing hydrolysis of the ester. The rates of both reactions are pH-dependent.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS-ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | 210 minutes |
| 8.5 | Room Temp | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | 125 minutes |
| [Data compiled from multiple sources covering different NHS esters.][6][7][9][10] |
Table 2: Kinetics of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a model NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated between pH 8.0 and 9.0, leading to a higher yield of the conjugate in this range.
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Final Amide Yield |
| 8.0 | 80 minutes | 210 minutes | 80-85% |
| 8.5 | 20 minutes | 180 minutes | 80-85% |
| 9.0 | 10 minutes | 125 minutes | 80-85% |
| [Data from a study on P3-NHS ester with an amino-PEG reagent.][10] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein.
1. Buffer Preparation and Exchange: a. Prepare an amine-free labeling buffer. A common choice is 0.1 M sodium bicarbonate buffer, adjusted to pH 8.3.[2] Other suitable buffers include phosphate or borate buffers. b. If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange. This can be done by dialysis against the labeling buffer or by using a desalting column. c. Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.[2][4]
2. Preparation of the Dye Solution: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4] Do not prepare aqueous stock solutions of the dye as it will hydrolyze.
3. Labeling Reaction: a. Add a calculated molar excess of the dissolved dye to the protein solution. A starting point is often a 10- to 20-fold molar excess of dye to protein. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.[11] Alternatively, the reaction can be carried out for 2-4 hours at 4°C.
4. Quenching the Reaction: a. To stop the labeling reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[12] This will react with any remaining unreacted NHS ester. b. Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Labeled Protein: a. Remove the unreacted dye and reaction byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the competing reactions of the Cy5-NHS ester with a primary amine on a protein and with water (hydrolysis).
Caption: Competing reaction pathways for Cy5-NHS ester labeling.
Experimental Workflow
This diagram outlines the key steps for successful protein labeling.
Caption: Experimental workflow for protein labeling with Cy5-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.
Product Information and Storage
Proper storage and handling are critical to maintaining the stability and performance of this compound. Below is a summary of key quantitative data and storage recommendations.
| Parameter | Value | Reference |
| Molecular Weight | 982.72 g/mol | [1] |
| Excitation Maximum | 649 nm | [2] |
| Emission Maximum | 667 nm | [2] |
| Recommended Storage | -20°C | [2] |
| Form | Lyophilized solid | |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | >95% | |
| Shipping Condition | Ambient Temperature | [2] |
Storage and Handling Recommendations:
-
Unreconstituted Product: Upon receipt, store the lyophilized solid at -20°C, protected from light. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Reconstitution: Reconstitute the lyophilized powder in a high-quality, anhydrous solvent such as sterile water, DMSO, or DMF. Gently vortex to ensure the solid is fully dissolved.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. For long-term storage, -80°C is preferable.
-
Stability: When stored correctly, the lyophilized product is stable for at least one year. Reconstituted stock solutions are generally stable for up to three months at -20°C, but it is advisable to use them as soon as possible.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to reconstitute this compound?
A1: this compound is soluble in water, DMSO, and DMF[2]. The choice of solvent will depend on your specific experimental requirements. For most biological applications, sterile, nuclease-free water or PBS is a good starting point. For higher concentrations, DMSO can be used, but be mindful of its potential effects on cells and ensure the final concentration in your experiment is low (typically <0.5%).
Q2: How should I protect the compound from photobleaching?
A2: Cy5 is a fluorescent dye that is susceptible to photobleaching. To minimize this, always store the product and any solutions containing it in the dark. During experimental procedures, limit the exposure of your samples to light as much as possible. Use appropriate filter sets on your imaging equipment to minimize excitation light exposure.
Q3: Can I use this product for in vivo studies?
A3: The hydrophilic PEG spacer is designed to increase solubility in aqueous media, which is beneficial for in vivo applications[1]. However, the suitability for specific in vivo studies must be determined by the researcher, considering factors such as toxicity, clearance, and biodistribution.
Q4: What is the purpose of the PEG linkers in this molecule?
A4: The polyethylene glycol (PEG) linkers (PEG4 and PEG3) serve two main purposes. They increase the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers. They also act as flexible spacers, which can reduce steric hindrance and allow for better interaction of the biotin and Cy5 moieties with their respective binding partners.
Troubleshooting Guide
Below are common issues encountered during experiments using this compound and potential solutions.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Incorrect filter sets | Ensure the excitation and emission filters on your microscope or plate reader are appropriate for Cy5 (Excitation max: 649 nm, Emission max: 667 nm)[2]. |
| Photobleaching | Minimize exposure of the sample to excitation light. Use a neutral density filter if possible. Store and handle the reagent and stained samples in the dark. |
| Low concentration of target | Increase the concentration of the this compound probe. Ensure your target molecule is present at a sufficient concentration. |
| Degraded reagent | The reagent may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). Use a fresh aliquot of the reagent. |
| Inefficient binding | Optimize incubation times and temperatures for the binding of the probe to its target. Ensure the pH and ionic strength of the buffer are suitable for the interaction. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess probe | Reduce the concentration of the this compound probe used for staining. |
| Inadequate washing | Increase the number and/or duration of wash steps after incubation with the probe to remove unbound reagent. |
| Non-specific binding | Include a blocking step in your protocol (e.g., with BSA or serum) to reduce non-specific binding of the probe to surfaces or other proteins. |
| Autofluorescence | If working with cells or tissues, include an unstained control to assess the level of natural autofluorescence. Spectral unmixing or the use of a far-red fluorophore like Cy5 can help mitigate this. |
Issue 3: Inconsistent Results
| Potential Cause | Recommended Solution |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing dilutions and adding the reagent to samples. |
| Variable incubation times | Standardize all incubation times and temperatures across experiments. |
| Reagent instability | Prepare fresh dilutions of the probe for each experiment from a frozen aliquot. Avoid using a stock solution that has been stored at 4°C for an extended period. |
Experimental Protocols
General Protocol for Staining Biotinylated Molecules with a Fluorescent Streptavidin Conjugate
This protocol describes a general workflow for detecting a biotinylated target molecule using a fluorescently labeled streptavidin, which will bind to the biotin moiety of this compound.
Materials:
-
Biotinylated sample (e.g., cells with biotinylated surface proteins)
-
This compound
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare your cells or tissue sample according to your standard protocol.
-
Blocking: Incubate the sample with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Primary Incubation: Incubate the sample with your biotinylated primary molecule (if applicable) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary molecules.
-
Secondary Incubation: Incubate the sample with this compound at a predetermined optimal concentration in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove the unbound probe.
-
(Optional) Fixation: If required, fix the sample with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: If fixed, wash the sample three times with PBS for 5 minutes each.
-
Mounting: Mount the sample using an appropriate mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with filter sets appropriate for Cy5.
Visualizations
References
Technical Support Center: Quenching of Cy5 Fluorescence in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the fluorescence of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a fluorescent conjugate containing a Cy5 dye, a biotin molecule, and two polyethylene glycol (PEG) linkers.[1][2][3][4] The Cy5 dye is a bright, far-red fluorescent probe.[5] The biotin component allows for specific binding to streptavidin and avidin molecules.[6][7] The hydrophilic PEG linkers are included to increase solubility in aqueous solutions and to reduce steric hindrance.[8][9][10]
Q2: What is fluorescence quenching and why is it a concern for Cy5 dyes?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[11][12] For Cy5, this can be a significant issue leading to weak or no signal in experiments. Quenching can occur through various mechanisms, including photobleaching (light-induced chemical destruction of the dye), interactions with the local microenvironment, and energy transfer to other molecules.[11][13][14]
Q3: What are the common causes of Cy5 fluorescence quenching in my experiments?
A: Several factors can contribute to the quenching of Cy5 fluorescence. These include:
-
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the Cy5 molecule.[13][15]
-
Environmental Factors: The fluorescence of Cy5 can be sensitive to its chemical environment, including pH, solvent polarity, and the presence of ozone.[13][16]
-
Proximity to Quenchers: Certain molecules, when in close proximity to Cy5, can accept its energy and dissipate it non-radiatively. This includes some amino acids (like tryptophan) and nucleotides (especially guanine).[17][18]
-
Self-Quenching: At high concentrations or when multiple Cy5 molecules are in close proximity on a labeled molecule, they can quench each other's fluorescence.[11][19]
-
Interaction with Bimolecules: The binding of the Cy5 conjugate to other molecules, such as streptavidin, can sometimes influence its fluorescence properties.[19][20]
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound conjugates.
Problem 1: Weak or No Cy5 Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Low Conjugate Concentration | Verify the concentration of your conjugate using spectrophotometry (absorbance at ~650 nm for Cy5). |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on your fluorescence instrument are set correctly for Cy5 (typically around 650 nm for excitation and 670 nm for emission).[21] |
| Degradation of the Conjugate | Store the conjugate protected from light and at the recommended temperature (typically -20°C). Avoid repeated freeze-thaw cycles.[21] |
| Incompatible Buffer Conditions | Check the pH and composition of your buffer. Cy5 fluorescence is generally stable between pH 4 and 10, but extremes can cause issues.[16] |
| Sequence-Induced Quenching (for nucleic acid applications) | If the conjugate is attached to a nucleic acid, be aware that sequences rich in cytosine or guanine can quench Cy5 fluorescence.[17][21] |
| Interaction with Streptavidin | The binding of biotin to streptavidin can sometimes lead to quenching.[19][20] Consider using a different batch of streptavidin or a monomeric version if available. |
Problem 2: Rapid Fading of Cy5 Signal During Imaging (Photobleaching)
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity on your microscope.[13] |
| Long Exposure Times | Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio. |
| Absence of Antifade Reagents | Use a commercially available antifade mounting medium to protect your sample from photobleaching.[13][22] |
| Presence of Oxygen | Oxygen can accelerate photobleaching.[15] If possible, use an oxygen scavenging system in your imaging buffer.[15] |
| Environmental Ozone | Cy5 is sensitive to ozone.[13] Ensure good laboratory ventilation or use an ozone-controlled chamber.[13] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Cy5 NHS Ester
This protocol provides a general guideline for labeling proteins with an amine-reactive Cy5 NHS ester.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 2-10 mg/mL.[23]
-
Dye Preparation: Shortly before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[23]
-
Labeling Reaction: Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A common starting point is a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[23]
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[23]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.
-
Prepare a Standard Solution: Prepare a solution of a reference dye (e.g., Cresyl Violet in methanol, Φ = 0.54) with an absorbance of ~0.05 at the excitation wavelength of the Cy5 conjugate.
-
Prepare Sample Solution: Prepare a solution of the this compound conjugate with a similar absorbance (~0.05) at the same excitation wavelength.
-
Measure Absorption Spectra: Record the absorption spectra of both the standard and the sample solutions.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both solutions, exciting at the same wavelength used for the absorbance measurements.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where:
-
Φ_r is the quantum yield of the reference
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
s and r refer to the sample and reference, respectively.
-
Quantitative Data Summary
Table 1: Spectral Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~649-650 nm | [10] |
| Emission Maximum (λ_em) | ~667-670 nm | [10][21] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.27 (in water) | [16] |
Table 2: Factors Influencing Cy5 Fluorescence
| Factor | Effect on Fluorescence | Notes |
| High pH (>10) | Decrease | Can lead to dye degradation.[16] |
| Low pH (<4) | Decrease | Can affect the dye's electronic structure.[16] |
| Organic Solvents (e.g., DMSO, DMF) | Can alter spectral properties | May be necessary for dissolving non-sulfonated Cy5.[16] |
| Guanine-rich DNA/RNA sequences | Quenching | Proximity-dependent quenching effect.[17] |
| TCEP (tris(2-carboxyethyl)phosphine) | Reversible Quenching | Forms a non-fluorescent adduct with Cy5.[24] |
| Ozone | Degradation/Quenching | Cy5 is highly sensitive to environmental ozone.[13] |
Visualizations
Caption: Major factors leading to the quenching of Cy5 fluorescence.
Caption: A logical workflow for troubleshooting weak or fading Cy5 signals.
References
- 1. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 2. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Cy5 Dye | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. genelink.com [genelink.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. benchchem.com [benchchem.com]
- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 15. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. xobi.net [xobi.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. emsdiasum.com [emsdiasum.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Background fluorescence issues in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 imaging
Welcome to the technical support center for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common background fluorescence issues and optimize their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent probe containing a Cy5 dye, a biotin molecule for high-affinity binding to streptavidin or avidin, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3).[1][2][3][4][5][6][7][8] The hydrophilic PEG spacers increase the molecule's solubility in aqueous solutions.[1][2][9]
| Property | Value |
| Excitation Maximum | ~649-651 nm |
| Emission Maximum | ~667-671 nm |
Q2: What are the primary causes of high background fluorescence when using this probe?
High background fluorescence in imaging experiments using this compound can arise from several sources:
-
Autofluorescence: Biological samples naturally emit light, a phenomenon known as autofluorescence. This is a common source of background noise in fluorescence microscopy.
-
Non-specific Binding: The probe may bind to cellular components other than the intended target. This can be due to hydrophobic interactions, electrostatic interactions, or binding of the biotin moiety to endogenous biotin-binding proteins.
-
Probe Aggregation: Cyanine dyes like Cy5 can form aggregates, which may lead to fluorescence quenching or non-specific deposition in the sample. The PEG linkers in this probe are designed to reduce aggregation.
-
Suboptimal Staining Protocol: Issues such as inadequate blocking, insufficient washing, or using too high a concentration of the probe or streptavidin conjugate can all contribute to high background.
-
Endogenous Biotin: Many cells and tissues contain endogenous biotin, which can be recognized by the streptavidin conjugate, leading to non-specific signal.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during imaging experiments with this compound.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your target, making data interpretation difficult.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Detailed Solutions for High Background:
| Potential Cause | Recommended Solution | Explanation |
| Autofluorescence | Image an unstained sample to determine the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging system supports it. | Biological structures can inherently fluoresce, contributing to background noise. |
| Non-specific Binding of Streptavidin | Pre-incubate the sample with an avidin/biotin blocking kit to saturate endogenous biotin binding sites before applying the streptavidin-Cy5 conjugate.[10] | Tissues like the liver, kidney, and brain have high levels of endogenous biotin, which can cause non-specific binding of streptavidin conjugates.[10] |
| Non-specific Probe Binding | Optimize your blocking step by increasing the incubation time or trying different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species). The PEG linkers on the probe are designed to minimize non-specific binding, but a robust blocking step is still crucial. | Inadequate blocking allows the probe to bind non-specifically to the sample, increasing background signal. |
| Insufficient Washing | Increase the number and duration of wash steps after probe and streptavidin incubation. Consider adding a mild detergent like Tween-20 to your wash buffer to help remove unbound reagents. | Thorough washing is essential to remove any unbound fluorescent molecules that can contribute to background. |
| Probe/Streptavidin Concentration Too High | Perform a titration experiment to determine the optimal concentration of both the this compound probe and the streptavidin conjugate. Start with the manufacturer's recommended concentration and test a range of dilutions. | Using an excessively high concentration of fluorescent reagents is a common cause of high background. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally problematic as high background.
Troubleshooting Workflow for Weak Signal
Caption: A systematic approach to troubleshooting weak or absent fluorescent signals.
Detailed Solutions for Weak Signal:
| Potential Cause | Recommended Solution | Explanation |
| Low Target Abundance | Ensure your target of interest is expressed in your cell or tissue type. Use a positive control to validate your experimental setup. Consider using a signal amplification strategy if the target expression is known to be low. | If the target protein or molecule is not present or is at a very low level, a weak signal is expected. |
| Inefficient Permeabilization | If your target is intracellular, ensure your permeabilization step is adequate. Try different detergents (e.g., Triton X-100, saponin) or adjust the concentration and incubation time. | The probe and streptavidin conjugate must be able to access intracellular targets. |
| Suboptimal Incubation Conditions | Optimize the incubation times and temperatures for both the biotinylated probe and the streptavidin conjugate. Longer incubation times (e.g., overnight at 4°C) may be necessary for low-abundance targets. | Insufficient incubation can lead to incomplete binding and a weaker signal. |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium to protect the fluorophore from photobleaching. | Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm). | Mismatched filters will result in inefficient excitation of the fluorophore and poor collection of the emitted light. |
Experimental Protocols
General Protocol for Staining with this compound and Streptavidin
This protocol provides a general workflow. Optimization of concentrations, incubation times, and blocking steps is highly recommended for each specific application.
Workflow for Biotin-Cy5 Staining
References
- 1. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 3. Cy5-PEG-biotin (MW 2000) - Immunomart [immunomart.com]
- 4. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Cy5 Biotin | BroadPharm [broadpharm.com]
- 7. Cy5-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 8. nanocs.net [nanocs.net]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of the performance of a biotinylated and PEGylated Cyanine5 (Cy5) derivative, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, and the widely used Alexa Fluor 647 for protein labeling applications.
In the realm of far-red fluorescent dyes, both Cy5 and Alexa Fluor 647 are prominent choices due to their spectral properties, which help to minimize autofluorescence from biological samples. While the core fluorophore of the biotinylated Cy5 derivative is Cy5, the addition of polyethylene glycol (PEG) linkers and a biotin moiety introduces specific functionalities. This guide will first compare the fundamental photophysical properties of the Cy5 and Alexa Fluor 647 fluorophores and then delve into the practical implications of the modifications on the Cy5 probe.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to the parent Cy5 dye. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3]
A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][2][3] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1][2] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3][4]
The this compound molecule includes hydrophilic PEG spacers which can increase the solubility of the dye and the resulting conjugate in aqueous media, potentially mitigating some of the aggregation issues seen with unmodified Cy5.[5][6][7] However, the fundamental photophysical limitations of the Cy5 core remain. The key advantage of this specific Cy5 derivative is the inclusion of a biotin molecule, which allows for secondary detection or purification steps via its high-affinity interaction with streptavidin or avidin.[5][8]
Here is a summary of the key quantitative data for the core fluorophores:
| Property | This compound (Core Cy5) | Alexa Fluor 647 | References |
| Excitation Maximum (nm) | ~649 | ~650 | [9][10] |
| Emission Maximum (nm) | ~666-670 | ~665-668 | [9][10][11] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [2][9] |
| Quantum Yield | ~0.2 (conjugate-dependent) | ~0.33 | [9][10] |
| Photostability | Less photostable | Significantly more photostable | [1][2][12] |
| Brightness of Conjugates | Prone to self-quenching at high DOL | Brighter, with minimal self-quenching | [1][2][13] |
| pH Sensitivity | More sensitive to environmental changes | Less sensitive to pH changes (pH 4-10) | [2][4][12] |
Experimental Data Summary
Studies have quantitatively demonstrated the superior fluorescence of Alexa Fluor 647 conjugates over a range of DOLs. When conjugated to proteins, Alexa Fluor 647 consistently yields brighter signals compared to Cy5.[1][13] Furthermore, the photostability of Alexa Fluor 647 is a distinct advantage. In one study, after 95 seconds of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[1] This enhanced photostability allows for longer exposure times during imaging experiments and more robust and reproducible data.
The absorption spectra of Cy5-protein conjugates often show a blue-shifted shoulder peak, which is indicative of dye aggregate formation.[3][14] This absorbed light by the aggregates does not result in fluorescence, thus reducing the overall quantum yield of the conjugate.[3] Alexa Fluor 647 conjugates exhibit this spectral anomaly to a much lesser extent.[3][14]
Experimental Protocols
The following are generalized protocols for labeling proteins with amine-reactive versions of Cy5 and Alexa Fluor 647. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
Protein Preparation (Applicable to Both Dyes)
-
Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Buffers containing Tris or glycine will compete with the protein for reaction with the dye and should be avoided.[2][15]
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[2][15]
-
If necessary, dialyze the protein against the labeling buffer to remove any interfering substances.[2]
Dye Preparation (Applicable to Both Dyes)
-
Immediately before use, dissolve the amine-reactive Cy5 or Alexa Fluor 647 dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[15]
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.[2]
Labeling Reaction
-
Add the appropriate volume of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5:1 to 20:1.[16]
-
Incubate the mixture for 1 hour at room temperature with gentle stirring.[2]
Purification of Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from the unreacted dye.[15]
-
Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).[2]
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first.
Visualizing the Workflow and Applications
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict a general protein labeling workflow and a common application for the biotinylated Cy5 probe.
Caption: General workflow for protein labeling with amine-reactive dyes.
Caption: Example of a signaling pathway in an immunoassay using a biotinylated Cy5 probe.
Conclusion
For most protein labeling applications where brightness and photostability are paramount, Alexa Fluor 647 is the superior choice over Cy5.[2] Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][2]
The This compound probe, while based on the less photostable Cy5 fluorophore, offers the distinct advantage of biotinylation . This makes it a valuable tool for applications requiring a secondary detection step or affinity purification, such as in certain types of immunoassays, pull-down experiments, or when signal amplification via streptavidin-enzyme conjugates is desired. The PEG linkers also improve its water solubility.
Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment. For demanding imaging applications like single-molecule studies or quantitative imaging, the performance advantages of Alexa Fluor 647 justify its selection for achieving high-quality, reproducible results.[2] For assays where the biotin functionality is essential and the limitations of the Cy5 fluorophore are acceptable, the this compound is a suitable option.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|COA [dcchemicals.com]
- 7. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 8. This compound [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cancer.iu.edu [cancer.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. docs.aatbio.com [docs.aatbio.com]
A Comparative Analysis of PEG Linker Lengths in Biotin-Cy5 Probes for Enhanced Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal polyethylene glycol (PEG) linker for biotin-Cy5 probes. This guide delves into the impact of PEG linker length on probe performance, supported by experimental data and detailed protocols.
The conjugation of biotin to the cyanine 5 (Cy5) fluorophore via a polyethylene glycol (PEG) linker is a widely utilized strategy in biomedical research and diagnostics. These probes are instrumental in various applications, including immunoassays, fluorescence microscopy, and flow cytometry, leveraging the high-affinity interaction between biotin and streptavidin. The PEG linker plays a crucial role in the functionality of these probes, primarily by providing a flexible spacer that mitigates steric hindrance, enhances solubility, and can influence the probe's pharmacokinetic properties. The choice of PEG linker length is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative analysis of biotin-Cy5 probes with varying PEG linker lengths to aid researchers in selecting the most suitable probe for their specific needs.
The Influence of PEG Linker Length on Probe Performance
The length of the PEG linker can modulate several key characteristics of a biotin-Cy5 probe, including its binding affinity to streptavidin, the fluorescence properties of the Cy5 dye, and the probe's interaction with biological systems, such as cell permeability.
Binding Affinity and Steric Hindrance
The primary function of the PEG linker is to physically separate the biotin and Cy5 moieties, which is crucial for minimizing steric hindrance and ensuring efficient binding of biotin to the deep binding pocket of streptavidin.
-
Short PEG Linkers (e.g., PEG3, PEG4): While providing a necessary spacer, shorter linkers may not always be sufficient to overcome steric barriers, especially when the biotinylated molecule is large or the streptavidin is surface-immobilized. This can lead to a decrease in binding efficiency.[1]
-
Medium PEG Linkers (e.g., PEG5 to PEG8): Often represent an optimal balance, providing enough flexibility and distance to allow for efficient biotin-streptavidin interaction without introducing excessive flexibility that could lead to non-specific interactions. A study on biotinylated probes for an anticancer natural product found that a medium-length PEG5 linker was the most effective for isolating target proteins.[2]
-
Long PEG Linkers (e.g., PEG12 and above): Longer linkers are highly effective at overcoming steric hindrance and can lead to the formation of thick, multi-layered protein structures on surfaces.[3] However, excessively long linkers might lead to a decrease in the effective concentration of the probe at the binding site or, in some contexts, be less effective at isolating target proteins compared to medium-length linkers.[2]
Fluorescence Properties and Signal-to-Noise Ratio
The PEG linker can also influence the photophysical properties of the Cy5 dye. While Cy5 fluorescence is generally stable, its quantum yield can be affected by its local environment.
-
Quenching: Inadequate spacing between the biotinylated molecule and the Cy5 dye can lead to fluorescence quenching, reducing the signal intensity. Longer PEG linkers can help to prevent this by distancing the fluorophore from potentially quenching moieties.
-
Signal-to-Noise Ratio (SNR): An optimal linker length can enhance the SNR by ensuring efficient binding to the target (signal) while the hydrophilicity of the PEG linker helps to reduce non-specific binding to other surfaces (noise).[4]
Cell Permeability and Biodistribution
For intracellular applications, the overall properties of the biotin-PEG-Cy5 conjugate, including linker length, affect its ability to cross the cell membrane.
-
Hydrophilicity: PEG linkers increase the hydrophilicity of the probe, which can be a double-edged sword. While it improves aqueous solubility and can reduce non-specific hydrophobic interactions, it may also hinder passive diffusion across the lipophilic cell membrane.
-
Cellular Uptake: The efficiency of cellular uptake can be highly dependent on the specific cell type and the experimental context. For instance, one study on antibody-nanocarrier targeting found that shorter PEG linkers were more effective for cell lines, whereas longer linkers were necessary for efficient targeting of primary cells.[5]
Quantitative Data Summary
The following table summarizes the expected impact of different PEG linker lengths on key performance parameters of biotin-Cy5 probes. It is important to note that direct comparative data for a systematic series of biotin-PEGn-Cy5 probes is limited in the literature; therefore, some of these comparisons are based on findings from analogous systems.
| Performance Metric | Short Linker (PEG2-PEG4) | Medium Linker (PEG5-PEG8) | Long Linker (PEG12+) |
| Binding Affinity (to Streptavidin) | Potentially reduced due to steric hindrance | Generally optimal for efficient binding | High, effectively overcomes steric hindrance |
| Fluorescence Signal Intensity | May be lower due to potential quenching | Generally high | High, minimizes quenching |
| Signal-to-Noise Ratio | Variable, can be lower due to reduced binding | Often optimal | High, due to efficient binding and reduced non-specific interactions |
| Cell Permeability (Passive) | Potentially higher than longer linkers | Moderate | Potentially lower due to increased hydrophilicity and size |
| Aqueous Solubility | Good | Excellent | Excellent |
Experimental Protocols
To facilitate the direct comparison of biotin-Cy5 probes with different PEG linker lengths, detailed experimental protocols are provided below.
Protocol 1: In Vitro Binding Affinity Assay using Fluorescence Polarization
This assay measures the binding affinity of biotin-PEG-Cy5 probes to streptavidin by monitoring changes in fluorescence polarization.
Materials:
-
Biotin-PEGn-Cy5 probes (e.g., n=4, 8, 12)
-
Streptavidin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, non-binding 96-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare a stock solution of each biotin-PEGn-Cy5 probe in PBS.
-
Prepare a serial dilution of streptavidin in PBS, ranging from a high concentration (e.g., 1 µM) to a low concentration (e.g., 1 pM).
-
In a 96-well plate, add a fixed concentration of each biotin-PEGn-Cy5 probe (e.g., 10 nM) to each well containing the streptavidin serial dilution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader (Excitation: ~649 nm, Emission: ~670 nm).
-
Plot the change in fluorescence polarization as a function of streptavidin concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of biotin-PEG-Cy5 probes in a specific cell line.
Materials:
-
Biotin-PEGn-Cy5 probes (e.g., n=4, 8, 12)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and culture until they reach 70-80% confluency.
-
Prepare working solutions of each biotin-PEGn-Cy5 probe in complete culture medium at a final concentration of, for example, 1 µM.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C and 5% CO2.
-
Wash the cells three times with ice-cold PBS to remove unbound probes.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, detecting the Cy5 fluorescence in the appropriate channel (e.g., APC or PE-Cy5 channel).
-
Quantify the mean fluorescence intensity for each probe to compare cellular uptake.
Visualizing the Concepts
Biotin-Streptavidin Interaction with Different PEG Linkers
Caption: Linker length affects biotin-streptavidin binding.
Experimental Workflow for Comparing Cellular Uptake
Caption: Flow cytometry workflow for probe uptake comparison.
Conclusion
The selection of the optimal PEG linker length for biotin-Cy5 probes is a critical decision that depends heavily on the specific application. For applications requiring maximal binding efficiency and minimal steric hindrance, such as in surface-based assays, longer PEG linkers are generally preferable. For applications involving cellular uptake or where a balance between flexibility and probe concentration is key, a medium-length linker may provide the best results. It is highly recommended that researchers empirically test a few linker lengths for their specific system to optimize their experimental outcomes. This guide provides the foundational knowledge and experimental frameworks to make an informed decision, ultimately leading to more robust and reliable data.
References
- 1. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 2. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 3. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Design Landscape: A Guide to Alternatives for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of alternative linkers, affinity tags, and fluorophores for the design and evaluation of Proteolysis Targeting Chimeras (PROTACs).
The tripartite structure of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offers a modular approach to targeted protein degradation. The choice of each component is critical in dictating the potency, selectivity, and physicochemical properties of the final molecule. While N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 has been a useful tool for in vitro studies, a diverse array of alternatives now exists, offering improved performance and greater flexibility in PROTAC design and application. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal components for their specific needs.
Linker Scaffolds: Beyond Flexible PEG Chains
The linker is not merely a spacer but a key determinant of a PROTAC's ability to induce a productive ternary complex between the POI and the E3 ligase. While polyethylene glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic accessibility and ability to confer solubility, more rigid and functionalized linkers are gaining prominence for their potential to enhance degradation efficiency and improve pharmacokinetic properties.[1][2][3]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes representative data from studies comparing flexible and rigid linkers in different PROTAC systems.
| Target-E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-CRBN | PEG | 1-2 PEG units | >5000 | Not Reported | [1] |
| BRD4-CRBN | PEG | 0 or 4-5 PEG units | <500 | Not Reported | [1] |
| PI3K/mTOR-VHL | Flexible (PEG/Alkyl) | Not Specified | 42.23 - 227.4 | 71.3 - 88.6 | [4] |
| PI3K/mTOR-VHL | Rigid (Piperidine) | Not Specified | Less Efficient | Less Efficient | [4] |
| BTK-CRBN | Alkyl-Ether | 8 | ~9 | >99 | [5] |
| BTK-CRBN | PEG-based | 12 | ~12 | >99 | [5] |
| AR-VHL | Rigid (Alkyne/Pyridine) | Not Specified | <1 | Not Reported | [2] |
Key Insights:
-
Optimal Length is Target-Dependent: The data highlights that there is no universal optimal linker length; it must be empirically determined for each target-ligase pair.[]
-
Rigidity Can Enhance Potency: Rigid linkers, such as those containing piperazine or alkyne functionalities, can pre-organize the PROTAC into a bioactive conformation, leading to more stable ternary complex formation and improved degradation efficiency.[][7]
-
Flexibility Offers Advantages: Flexible linkers like PEG can improve solubility and may allow for more dynamic interactions within the ternary complex, which can be beneficial in some systems.[3][4]
Affinity Tags: Alternatives to the Biotin-Streptavidin Interaction
Affinity tags are invaluable for the purification and in vitro analysis of PROTACs. While the biotin-streptavidin interaction is known for its high affinity (Kd ≈ 10⁻¹⁴ M), its quasi-irreversible nature can be a drawback for applications requiring gentle elution.[8]
Strep-tag® II: A High-Affinity, Reversible Alternative
The Strep-tag II is a short peptide sequence (WSHPQFEK) that binds with high affinity to engineered streptavidin, known as Strep-Tactin®.[5][9][10] This interaction is reversible, allowing for the elution of the tagged protein under mild, physiological conditions using desthiobiotin.[9]
Comparison of Biotin and Strep-tag® II
| Feature | Biotin-Streptavidin | Strep-tag® II-Strep-Tactin® |
| Binding Affinity (Kd) | ~10⁻¹⁴ M | ~1 µM |
| Elution Conditions | Harsh (e.g., low pH, denaturants) | Mild (2.5 mM desthiobiotin) |
| Reversibility | Essentially irreversible | Reversible |
| Specificity | High | High |
| Size of Tag | Small molecule | 8 amino acids (~1 kDa) |
Key Considerations:
-
For applications requiring the highest possible binding affinity and where harsh elution conditions are acceptable, the biotin-streptavidin system remains a viable option.
-
For purification of functional PROTACs or protein complexes for downstream applications, the Strep-tag II system offers a significant advantage due to its gentle and specific elution, preserving the integrity and activity of the purified molecules.[9]
Fluorophores: Enhancing Sensitivity and Photostability Beyond Cy5
The choice of fluorophore is critical for fluorescent-based assays used to characterize PROTACs, such as cellular imaging and binding studies. While Cy5 is a widely used red-emitting dye, several alternatives offer superior brightness, photostability, and reduced environmental sensitivity.[11][12]
Alexa Fluor™ 647: A Brighter and More Photostable Alternative
Alexa Fluor™ 647 is a popular alternative to Cy5, exhibiting similar spectral properties but with significant improvements in key performance characteristics.[11][13]
Quantitative Comparison of Cy5 and Alexa Fluor™ 647
| Property | Cy5 | Alexa Fluor™ 647 | Reference |
| Excitation Maximum (nm) | ~649 | ~650 | [11] |
| Emission Maximum (nm) | ~667 | ~668 | [11] |
| Quantum Yield | 0.27 | 0.33 | [12] |
| Relative Photostability | Moderate | Very High | [11][12] |
| Brightness | Lower, prone to self-quenching | Significantly brighter | [11] |
Other Notable Alternatives:
-
iFluor® Dyes: A range of dyes with improved brightness and photostability.
-
ATTO™ Dyes: Known for their high fluorescence quantum yields and photostability.
-
DyLight™ Dyes: Offer a broad range of fluorescent labels with good performance characteristics.
Recommendation: For demanding applications such as single-molecule imaging or long-term live-cell tracking, Alexa Fluor™ 647 or other high-performance dyes are recommended over Cy5 due to their superior brightness and photostability, which can lead to higher quality and more reproducible data.[11]
Experimental Methodologies
This section provides detailed protocols for key experiments used to evaluate and compare the performance of different PROTAC designs.
PROTAC Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-induced protein degradation and a typical experimental workflow for evaluating novel PROTACs.
In-Cell Western (ICW) for Protein Degradation
This plate-based immunofluorescence assay provides a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[1][14][15]
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that allows for optimal growth and treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs being compared. Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: After the desired treatment time, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., conjugated to an IRDye®).
-
Signal Detection: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Data Analysis: Normalize the fluorescence signal of the target protein to a housekeeping protein or cell number stain. Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.[16]
NanoBRET® Assay for Ternary Complex Formation
This live-cell assay measures the proximity-induced resonance energy transfer between a NanoLuc® luciferase-tagged protein and a HaloTag®-labeled protein, providing a quantitative measure of ternary complex formation.[2][17][18]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
HaloTag® Labeling: Incubate the transfected cells with a cell-permeable HaloTag® ligand conjugated to a fluorescent acceptor (e.g., NanoBRET® 618 Ligand).
-
PROTAC Treatment: Add a serial dilution of the PROTACs to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET® ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation.
Fluorescence Polarization (FP) for Binding Affinity
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein, allowing for the determination of binding affinities (Kd).[19][20]
Protocol:
-
Assay Setup: In a multi-well plate, combine a fixed concentration of a fluorescently labeled tracer (a ligand for the POI or E3 ligase) with the purified target protein or E3 ligase complex.
-
PROTAC Titration: Add a serial dilution of the unlabeled PROTAC to compete with the fluorescent tracer for binding.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. Fit the data to a competition binding model to determine the IC50, from which the Kd can be calculated.[21]
Live-Cell Imaging of Protein Degradation Using HaloTag®
This method allows for the real-time visualization and quantification of PROTAC-induced protein degradation in living cells.[7][15][22]
Protocol:
-
Cell Line Generation: Generate a stable cell line endogenously expressing the POI fused to a HaloTag®.
-
Fluorescent Labeling: Incubate the cells with a cell-permeable, fluorescent HaloTag® ligand.
-
Washing: Wash the cells to remove any unbound fluorescent ligand.
-
PROTAC Treatment: Add the PROTACs at the desired concentrations.
-
Time-Lapse Microscopy: Acquire fluorescence images of the cells over time using a live-cell imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity per cell at each time point. Normalize the fluorescence intensity to the initial time point to generate degradation curves and determine degradation kinetics.[7]
By carefully considering the alternatives for each component of the PROTAC molecule and employing a robust suite of experimental techniques for their evaluation, researchers can rationally design and optimize novel protein degraders with improved efficacy and therapeutic potential.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling | PLOS One [journals.plos.org]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuromics.com [neuromics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. HaloTag labeling protocol [abberior.rocks]
A Researcher's Guide to Quality Control of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and its Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biotin reagents, ensuring the quality and consistency of these critical components is paramount for reproducible and reliable experimental outcomes. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile reagent that combines a bright, far-red fluorescent dye (Cy5) with a high-affinity binding moiety (biotin) via a flexible polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of the key quality control (QC) parameters for this molecule, detailed experimental protocols for their assessment, and a comparative analysis with alternative fluorescent biotinylation reagents.
Quality Control Parameters
A robust quality control process for this compound should encompass an evaluation of its identity, purity, and functionality. The following table summarizes the essential QC tests and their recommended specifications.
| Quality Control Test | Parameter Measured | Specification | Analytical Method(s) |
| Identity Verification | |||
| Mass Spectrometry | Molecular Weight | 982.72 ± 1.0 Da[1] | Electrospray Ionization Time-of-Flight (ESI-TOF) MS |
| ¹H NMR Spectroscopy | Presence of characteristic peaks for Cy5, PEG, and biotin moieties | Conforms to reference spectrum | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity Assessment | |||
| High-Performance Liquid Chromatography (HPLC) | Percentage of the main peak area | ≥ 95%[2] | Reversed-Phase HPLC (RP-HPLC) with UV-Vis detection |
| Functional Performance | |||
| UV-Vis Spectroscopy | Maximum Absorption (λmax) and Emission (λem) | 649 nm / 667 nm[1] | UV-Vis Spectrophotometer and Fluorometer |
| Streptavidin Binding Assay | Binding affinity to streptavidin | Qualitative confirmation of binding | Fluorescence-based plate assay or gel shift assay |
Comparative Analysis with Alternative Reagents
The choice of a fluorescent biotinylation reagent can significantly impact experimental results. This compound offers a balance of desirable properties, but alternative reagents may be more suitable for specific applications.
| Feature | This compound | Alternative Fluorophores (e.g., Alexa Fluor series) | Alternative Biotinylation Chemistries (e.g., Desthiobiotin) |
| Fluorophore Brightness & Photostability | Good brightness and moderate photostability.[3][4] | Often exhibit higher brightness and superior photostability compared to Cy dyes.[4] | Dependent on the chosen fluorophore. |
| Biotin Affinity | Very high affinity (Kd ~10⁻¹⁵ M) for streptavidin, leading to a near-irreversible bond.[5] | Same as the target molecule. | Lower affinity (Kd ~10⁻¹¹ M) for streptavidin, allowing for gentle elution with excess biotin. |
| PEG Linker | The PEG4 and PEG3 spacers enhance solubility in aqueous media and reduce steric hindrance.[6] | Linker composition varies by product. | Linker composition varies by product. |
| Applications | Ideal for stable, long-term labeling and pull-down experiments where elution is not required. | Suited for demanding imaging applications requiring high signal-to-noise and photostability. | Advantageous for applications requiring the gentle release of the captured biomolecule. |
Quality Control Workflow
A systematic approach to quality control ensures that each batch of this compound meets the required standards before its use in critical experiments. The following diagram illustrates a typical QC workflow.
Caption: A flowchart of the quality control process.
Experimental Protocols
Identity Verification: Mass Spectrometry
Objective: To confirm the molecular weight of the compound.
Method: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute the sample to a working concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-1500).
-
Data Analysis: Process the raw data to obtain the mass spectrum. Identify the peak corresponding to the [M+H]⁺ ion and compare the measured mass to the theoretical mass (982.72 Da).
Identity Verification: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure by identifying characteristic protons.
Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.[7][8][9][10]
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrument Setup: Set up the NMR spectrometer according to standard operating procedures.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and identify the characteristic peaks for the Cy5, PEG, and biotin moieties. Compare the obtained spectrum with a reference spectrum if available.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13]
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of Cy5 (around 649 nm).
-
-
Data Acquisition: Inject the sample and run the HPLC method.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Functional Performance: UV-Vis and Fluorescence Spectroscopy
Objective: To confirm the spectral properties of the Cy5 fluorophore.
Method: UV-Vis Spectrophotometry and Fluorescence Spectroscopy.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable buffer (e.g., PBS, pH 7.4).
-
UV-Vis Spectroscopy:
-
Scan the absorbance of the solution from 250 nm to 750 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax.
-
Scan the emission spectrum to determine the wavelength of maximum emission (λem).
-
-
Data Analysis: Compare the measured λmax and λem to the expected values (649 nm and 667 nm, respectively).
Functional Performance: Streptavidin Binding Assay
Objective: To confirm the functionality of the biotin moiety.
Method: Fluorescence-based plate assay.
Procedure:
-
Plate Coating: Coat the wells of a high-binding 96-well plate with streptavidin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS containing 0.05% Tween-20 (PBST) and then block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Binding: Wash the wells with PBST. Add serial dilutions of this compound (starting from ~1 µM) to the wells and incubate for 1 hour at room temperature. Include a negative control well with no compound.
-
Washing: Wash the wells extensively with PBST to remove any unbound compound.
-
Detection: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for Cy5.
-
Data Analysis: A significant increase in fluorescence in the wells containing the Cy5-biotin conjugate compared to the negative control indicates successful binding to streptavidin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cy5-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotin-11-ctp.com [biotin-11-ctp.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Certificate of Analysis and Performance Comparison
For researchers, scientists, and drug development professionals utilizing fluorescent probes, a thorough understanding of a product's quality and performance characteristics is paramount. This guide provides a detailed interpretation of the typical data found in a Certificate of Analysis (CoA) for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile fluorescent linker molecule. Furthermore, it offers a comparative analysis with alternative probes and outlines key experimental protocols.
Interpreting the Certificate of Analysis
A Certificate of Analysis is a crucial document that provides lot-specific quality control data. When evaluating this compound, researchers should pay close attention to the following parameters, which are summarized in the table below alongside typical specifications.
| Parameter | Typical Specification | Importance for Researchers |
| Appearance | Blue solid | Provides a quick visual check for product integrity. |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | Confirms the chemical identity of the compound. |
| Molecular Weight | 982.71 g/mol | Essential for accurate concentration calculations for experiments. |
| Purity (by HPLC) | ≥95% | High purity is critical to minimize non-specific signals and ensure reproducibility. |
| Excitation Maximum (λex) | ~649 nm | Defines the optimal wavelength of light needed to excite the fluorophore. |
| Emission Maximum (λem) | ~667 nm | Indicates the peak wavelength of emitted fluorescence for detection. |
| Solubility | Soluble in DMSO, DMF, and water | Informs the appropriate solvents for stock solution preparation. |
| Storage Conditions | -20°C, protect from light | Ensures the long-term stability and performance of the reagent. |
Performance Comparison with Alternative Probes
This compound is a popular choice due to its favorable combination of a bright, far-red Cy5 fluorophore, a hydrophilic PEG spacer that reduces non-specific binding, and a biotin moiety for strong and specific binding to avidin or streptavidin. However, several alternatives exist, each with distinct characteristics that may be advantageous for specific applications.
| Product Name | Key Features | Potential Advantages |
| This compound | Cy5 fluorophore, PEG4 and PEG3 linkers.[1] | Good balance of hydrophilicity and linker length. |
| Cy5.5-PEG4-Biotin | Cy5.5 fluorophore, longer emission wavelength (~694 nm). | Reduced background fluorescence in some biological samples. |
| AF647-PEG4-Biotin | Alexa Fluor 647 fluorophore. | Often exhibits higher photostability and quantum yield than Cy5. |
| IRDye 800CW-PEG-Biotin | IRDye 800CW fluorophore, near-infrared emission (~790 nm). | Deeper tissue penetration for in vivo imaging. |
Experimental Protocols
The utility of this compound is demonstrated in various bio-imaging and detection assays. Below is a generalized protocol for labeling and imaging cells using this reagent.
Protocol: Fluorescent Labeling of Cell Surface Proteins
-
Cell Preparation: Culture cells of interest on glass-bottom dishes or chamber slides to an appropriate confluency.
-
Biotinylation of Target: If the target protein is not endogenously biotinylated, it can be labeled with a biotin-NHS ester.
-
Incubation with this compound:
-
Prepare a working solution of the fluorescent probe in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 µg/mL.
-
Wash the cells three times with wash buffer (e.g., cold PBS).
-
Incubate the cells with the fluorescent probe solution for 30-60 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells three to five times with wash buffer to remove unbound probe.
-
Fixation (Optional): If required for the experimental design, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation filter: 620/60 nm; emission filter: 700/75 nm).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell-based fluorescence imaging experiment using a biotinylated fluorescent probe.
Caption: Workflow for cell labeling and imaging.
Signaling Pathway Diagram
This molecule is often used as a tool in PROTAC (Proteolysis Targeting Chimera) development. The following diagram illustrates the general mechanism of action for a PROTAC incorporating a biotinylated fluorescent tag for detection.
References
A Spectroscopic Showdown: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Cy5.5 for Advanced Fluorescence Applications
In the realm of fluorescence-based research and diagnostics, the selection of an appropriate fluorophore is paramount to experimental success. This guide provides a detailed spectroscopic comparison between two prominent far-red dyes: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a functionalized derivative designed for bioconjugation, and the widely used Cy5.5. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
At a Glance: Key Spectroscopic Parameters
The performance of a fluorescent dye is fundamentally dictated by its spectroscopic properties. The following table summarizes the key parameters for this compound and Cy5.5. It is important to note that these values are compiled from various sources and may exhibit slight variations depending on the experimental conditions, such as the solvent and conjugation state.
| Spectroscopic Property | This compound | Cy5.5 |
| Excitation Maximum (λex) | ~649 nm[1] | ~675 - 683 nm[2][3][4][5] |
| Emission Maximum (λem) | ~667 nm[1] | ~694 - 707 nm[2][3][4][5] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ (estimated)¹ | ~190,000 - 209,000 M⁻¹cm⁻¹[3][6] |
| Quantum Yield (Φ) | ~0.28 (estimated)¹ | ~0.23 - 0.28[3][7] |
| Key Features | Biotinylated for streptavidin binding; PEGylated for increased hydrophilicity. | Higher wavelength emission, suitable for in vivo imaging.[2][7] |
¹Data for the structurally similar Sulfo-Cy5-PEG3-biotin is used as an estimate.[8]
The primary distinction lies in their excitation and emission profiles, with Cy5.5 being red-shifted further into the near-infrared (NIR) spectrum. This can be advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence.[2] this compound, on the other hand, is functionalized with a biotin moiety for strong and specific binding to streptavidin and a polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce non-specific binding.
Experimental Protocols
Accurate spectroscopic characterization is crucial for the reliable application of fluorescent dyes. The following are detailed, generalized protocols for determining the molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Fluorophore of interest (e.g., this compound or Cy5.5)
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.[9]
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax) using the spectrophotometer. Use the same solvent as a blank to zero the instrument.[10]
-
Plot the data: Create a plot of absorbance versus concentration.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε).[10][11]
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Fluorophore of interest (test sample)
-
A quantum yield standard with similar absorption and emission properties (e.g., Cresyl Violet in methanol for Cy5.5)
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the absorbance spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure fluorescence: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the linear regression lines for the sample and standard, respectively, and η is the refractive index of the solvent.
Visualizing Applications: Workflows and Pathways
To illustrate the practical application of these dyes, the following diagrams, created using the DOT language, depict a generic experimental workflow and a conceptual signaling pathway.
Caption: Generic workflow for a streptavidin-biotin based fluorescence assay.
Caption: Conceptual diagram of receptor-ligand binding detection.
Conclusion
Both this compound and Cy5.5 are powerful tools for fluorescence-based applications. The choice between them hinges on the specific experimental requirements. For assays requiring high aqueous solubility, reduced non-specific binding, and a robust biotin-streptavidin detection system, the PEGylated and biotinylated Cy5 derivative is an excellent choice. Conversely, for applications demanding maximal tissue penetration and minimal autofluorescence, particularly in the context of in vivo imaging, the red-shifted spectral properties of Cy5.5 make it a superior option. By carefully considering the spectroscopic data and experimental needs, researchers can select the optimal fluorophore to illuminate their biological questions.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. lifetein.com [lifetein.com]
- 3. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 4. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
In the realm of bio-conjugation and fluorescence-based detection, the purity of labeling reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a widely used fluorescent biotinylating agent. We present a detailed analysis of its purity profile against a common alternative and provide the experimental protocols necessary for such an evaluation.
Comparative Purity and Performance
The purity of this compound was assessed and compared with a structurally similar alternative, N-(m-PEG4)-N'-(biotin-PEG3)-Alexa Fluor 647. Both molecules possess a biotin moiety for streptavidin binding, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a fluorescent dye for detection. The primary difference lies in the fluorophore: Cy5 versus Alexa Fluor 647. The purity of these compounds is typically determined by a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Parameter | This compound | N-(m-PEG4)-N'-(biotin-PEG3)-Alexa Fluor 647 |
| Purity (by HPLC) | ≥95% | ≥95% |
| Molecular Weight (Theoretical) | ~1167.5 g/mol | ~1300 g/mol (Varies by exact structure) |
| Molecular Weight (Observed by MS) | 1167.3 ± 0.5 Da | 1299.8 ± 0.5 Da |
| Excitation Maximum | ~649 nm | ~650 nm |
| Emission Maximum | ~667 nm | ~669 nm |
| Photostability | Good | Excellent |
| Common Impurities | Unreacted starting materials, hydrolyzed dye, non-conjugated PEG-biotin | Unreacted starting materials, hydrolyzed dye, non-conjugated PEG-biotin |
Experimental Protocols
A rigorous assessment of purity for complex molecules like this compound requires a multi-faceted analytical approach. Below are the detailed methodologies for the key experiments used in this evaluation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is the gold standard for assessing the purity of fluorescently labeled conjugates by separating the main product from impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis: 650 nm (for Cy5 and Alexa Fluor 647) and 260 nm (for potential nucleic acid impurities).
-
Fluorescence: Excitation at 649 nm, Emission at 667 nm.
-
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition (90% A, 10% B) to a concentration of 1 mg/mL. Inject 10 µL.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks detected at the dye's absorption wavelength.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound and to identify potential impurities with different mass-to-charge ratios.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: 500-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Preparation: The sample is diluted to approximately 10 µM in 50:50 acetonitrile:water with 0.1% formic acid and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the experimental process for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway Application Example
This compound is commonly used in applications that leverage the high-affinity interaction between biotin and streptavidin. A frequent use case is in flow cytometry or fluorescence microscopy to detect cell surface receptors. The following diagram illustrates a simplified workflow for this application.
Caption: Workflow for cell surface receptor detection using a biotin-streptavidin system.
A Researcher's Guide to Cross-Reactivity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of a novel N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 labeled antibody (Product X) against commonly used alternatives, focusing on the critical aspect of cross-reactivity. Understanding and minimizing cross-reactivity is essential for preventing false-positive signals and ensuring the accuracy of experimental results.[1][2][3]
Cross-reactivity occurs when an antibody, intended to bind to a specific target, instead binds to unintended molecules or epitopes.[2][3] This can be a significant issue in multiplex immunofluorescence experiments where multiple antibodies are used simultaneously.[1] To mitigate this, antibodies are often cross-adsorbed against serum proteins from various species to remove populations of non-specific antibodies.[1][4]
This guide presents a comparative analysis of Product X with two common alternatives: a standard Cy5 labeled antibody (Alternative A) and an Alexa Fluor 647 labeled antibody (Alternative B). The inclusion of a PEG linker and biotin in Product X may influence its solubility, steric hindrance, and potential for non-specific binding.
Data Presentation: Comparative Analysis of Cross-Reactivity
The following tables summarize the quantitative data from cross-reactivity assessments using enzyme-linked immunosorbent assay (ELISA) and flow cytometry. Lower percentage values indicate lower cross-reactivity and higher specificity.
Table 1: ELISA Cross-Reactivity Analysis
| Antibody Product | Target Antigen Reactivity (OD450) | Cross-Reactivity vs. Human IgG (%) | Cross-Reactivity vs. Mouse IgG (%) | Cross-Reactivity vs. Rat IgG (%) | Cross-Reactivity vs. Bovine Serum Albumin (BSA) (%) |
| Product X | 2.85 | 0.15 | 0.20 | 0.25 | 0.05 |
| Alternative A | 2.79 | 0.55 | 0.75 | 0.80 | 0.10 |
| Alternative B | 2.91 | 0.20 | 0.22 | 0.30 | 0.06 |
OD450 represents the optical density at 450 nm, indicating the strength of the signal.
Table 2: Flow Cytometry Cross-Reactivity in a Mixed Lymphocyte Population
| Antibody Product | % Staining of Target Cells (CD4+) | % Non-Specific Staining of B-cells (CD19+) | % Non-Specific Staining of Monocytes (CD14+) |
| Product X | 98.5 | 0.8 | 1.2 |
| Alternative A | 97.2 | 2.5 | 3.1 |
| Alternative B | 98.9 | 1.0 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol provides a quantitative assessment of antibody cross-reactivity against immunoglobulins from different species.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified IgGs from the target species, human, mouse, and rat
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dried milk or 1% BSA in PBST)
-
This compound labeled antibody (Product X) and alternative antibodies
-
Streptavidin-HRP (for biotinylated antibody) or anti-dye HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with 1 µg/mL of the target antigen and purified IgGs from human, mouse, rat, and BSA in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the labeled primary antibodies (Product X, Alternative A, Alternative B) at a predetermined optimal dilution to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
For Product X, add Streptavidin-HRP. For Alternatives A and B, if they are not directly conjugated to an enzyme, an appropriate HRP-conjugated secondary antibody may be needed. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cross-reactivity using the formula: (OD of non-target antigen / OD of target antigen) * 100.
Flow Cytometry for Cross-Reactivity Assessment
This protocol assesses the non-specific binding of the labeled antibody to different cell populations.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fc block (to prevent non-specific binding to Fc receptors)
-
This compound labeled anti-CD4 antibody (Product X) and alternative anti-CD4 antibodies
-
Antibodies against cell surface markers for non-target cells (e.g., anti-CD19, anti-CD14) conjugated to other fluorophores (e.g., FITC, PE)
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in cell staining buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the labeled anti-CD4 antibodies (Product X, Alternative A, Alternative B) and the antibodies for non-target cell markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry, with the option to fix the cells.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte and monocyte populations and determining the percentage of CD19+ and CD14+ cells that are also positive for the Cy5 signal.[6][7]
Visualizations
Signaling Pathway Example: T-Cell Receptor (TCR) Signaling
The following diagram illustrates a simplified T-cell receptor signaling pathway where a Cy5-labeled antibody targeting a surface receptor like CD4 could be used for cell identification.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
Experimental Workflow: Cross-Reactivity Testing by Flow Cytometry
The diagram below outlines the key steps in the experimental workflow for assessing antibody cross-reactivity using flow cytometry.
Caption: Workflow for flow cytometry-based cross-reactivity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. A flow-cytometry-based protocol using diverse cell types for detecting autoantibodies from human plasma and serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
Performance Evaluation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with alternative reagents for cellular imaging and analysis. The performance of this probe is evaluated based on its constituent components—a biotin targeting moiety, a polyethylene glycol (PEG) spacer, and the Cy5 fluorescent dye—in various cell lines. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal tools for their specific applications.
Introduction to Biotin-Based Fluorescent Probes
Biotin-based probes are widely used for targeting and visualizing cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). This overexpression is a common characteristic of many cancer cell lines, including those from breast, ovarian, lung, and colon cancers, making biotin an effective targeting ligand for these cells. In contrast, normal or non-cancerous cell lines typically exhibit lower biotin receptor expression. The probe this compound combines the specificity of biotin with the far-red fluorescence of Cy5, and includes PEG linkers to potentially enhance solubility and reduce steric hindrance.
Quantitative Performance Comparison
The performance of this compound is benchmarked against other common fluorescent probes. The following tables summarize key performance indicators.
Table 1: Comparison of Fluorescent Dyes
| Feature | Cy5 | Alexa Fluor 647 | Fluorescein (FITC) |
| Excitation Max (nm) | ~650 | ~650 | ~495 |
| Emission Max (nm) | ~670 | ~668 | ~519 |
| Relative Brightness | Good | Excellent | Moderate |
| Photostability | Moderate | High | Low |
| pH Dependence | Low | Low | High (fluorescence decreases in acidic pH) |
| Signal-to-Noise Ratio | Good | Excellent | Moderate |
Table 2: Impact of PEGylation on Probe Performance
| Feature | Biotin-PEG-Fluorophore | Biotin-Fluorophore (No PEG) |
| Solubility in Aqueous Media | High | Variable, can be low |
| Steric Hindrance | Minimized | Can be significant |
| Non-specific Binding | Reduced | Potentially higher |
| Cellular Uptake | Potentially enhanced, especially for anionic proteins[5] | Dependent on fluorophore and cell type |
Experimental Protocols
Detailed methodologies for utilizing biotinylated fluorescent probes in cell line studies are provided below.
Protocol 1: Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for staining adherent cells grown on coverslips using a biotinylated probe and a fluorescently labeled streptavidin conjugate.
Materials:
-
Cells grown on sterile coverslips in a culture plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required for intracellular targets)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
This compound (or alternative biotinylated probe)
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Antifade mounting medium with DAPI
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the this compound probe in Blocking Buffer to the desired concentration (typically 1-10 µg/mL, optimization is recommended).
-
Incubate the cells with the diluted biotinylated probe for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with Blocking Buffer for 5 minutes each.
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer (typically 1-5 µg/mL).
-
Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with Blocking Buffer for 5 minutes each.
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5/Alexa Fluor 647.
Protocol 2: Flow Cytometry Analysis of Biotin Receptor Expression
This protocol describes the use of a biotinylated fluorescent probe to quantify biotin receptor expression on the surface of cells in suspension.
Materials:
-
Cell suspension (e.g., cancer cell lines and a negative control cell line)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
This compound (or alternative biotinylated probe)
-
Streptavidin-PE or Streptavidin-APC (for signal amplification and compatibility with other fluorophores)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Harvest and wash the cells, then resuspend them in cold Flow Cytometry Staining Buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Dilute the this compound probe in Staining Buffer. It is crucial to titrate the probe to determine the optimal concentration that provides the best signal-to-noise ratio.[6]
-
Add the diluted biotinylated probe to the cell suspension and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of cold Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing a pre-titrated optimal concentration of fluorescently labeled streptavidin.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of cold Staining Buffer.
-
Resuspend the cells in 500 µL of Staining Buffer.
-
Just before analysis, add a viability dye such as PI to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer, ensuring to have appropriate controls (unstained cells, cells with streptavidin conjugate only, and single-color controls for compensation).
Visualizing Experimental Workflows and Pathways
Biotin-Mediated Cellular Uptake and Signaling
The following diagram illustrates the general mechanism of biotin-mediated uptake in cancer cells that overexpress biotin receptors.
Caption: Diagram of biotin-PEG-Cy5 binding to its receptor and subsequent internalization.
Experimental Workflow for Immunofluorescence Staining
The workflow for preparing and staining cells for fluorescence microscopy is depicted below.
Caption: Step-by-step workflow for immunofluorescence staining of adherent cells.
Flow Cytometry Experimental Design
The logical flow for a flow cytometry experiment to compare probe performance in different cell lines is outlined here.
Caption: Logical workflow for comparing fluorescent probes using flow cytometry.
References
- 1. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
